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Foundational

1-((4-Bromobenzyl)sulfonyl)piperidine: A Technical Guide on Synthesis, Mechanistic Causality, and Medicinal Applications

Executive Summary 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) is a highly versatile benzylic sulfonamide building block utilized extensively in advanced medicinal chemistry and drug discovery. Sulfonamides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) is a highly versatile benzylic sulfonamide building block utilized extensively in advanced medicinal chemistry and drug discovery. Sulfonamides are privileged pharmacophores found in numerous FDA-approved therapeutics (e.g., Zonisamide for seizures, Almotriptan for migraines). However, the synthesis of benzylic sulfonamides has historically been bottlenecked by unstable sulfonyl chloride intermediates and harsh oxidative conditions[1].

The advent of Palladium-catalyzed Negishi cross-coupling of sulfonamide-stabilized anions has revolutionized access to these scaffolds. This whitepaper provides an in-depth technical analysis of 1-((4-Bromobenzyl)sulfonyl)piperidine, detailing its structural rationale, the step-by-step causality of its synthesis, and its downstream applications in late-stage functionalization.

Chemical Identity and Structural Analysis

The utility of 1-((4-Bromobenzyl)sulfonyl)piperidine stems from its tripartite structural design, which balances lipophilicity, target-binding capability, and synthetic modularity:

  • Chemical Formula: C12​H16​BrNO2​S

  • Molecular Weight: 318.23 g/mol

  • The Piperidine Ring: Acts as a stable, non-nucleophilic secondary amine moiety. It imparts favorable lipophilicity (LogP) and metabolic stability, common in neuroactive and antimicrobial APIs.

  • The Sulfonyl Group ( −SO2​− ): A potent hydrogen bond acceptor. Its tetrahedral geometry is crucial for interacting with target proteins, such as the zinc-binding pocket in carbonic anhydrases.

  • The 4-Bromobenzyl Moiety: The benzylic position provides a flexible linker that resists rapid alkyl oxidation. Crucially, the para-bromine atom serves as an orthogonal, electrophilic handle for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig), allowing researchers to build complex biaryl or aminated systems without disrupting the core sulfonamide.

Retrosynthetic Analysis & The Negishi Approach

Traditionally, synthesizing benzylic sulfonamides required the reaction of a benzylic sulfonyl chloride with an amine. However, benzylic sulfonyl chlorides are notoriously unstable and prone to hydrolysis or decomposition.

To bypass this, developed a highly efficient α -arylation strategy[1][2]. By treating a simple methanesulfonamide (1-(methylsulfonyl)piperidine) with a strong base and transmetalating with zinc, a stable organozinc nucleophile is formed. This nucleophile undergoes a Pd-catalyzed Negishi cross-coupling with an aryl halide (1-bromo-4-iodobenzene) to yield the target compound[1][2].

Because oxidative addition of Palladium is significantly faster into C-I bonds than C-Br bonds, the reaction is highly chemoselective: the iodine is coupled, leaving the bromine perfectly intact for future functionalization.

NegishiCycle Precat Pd(OAc)2 + X-Phos Precatalyst Pd0 Pd(0)-XPhos Active Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + 1-Bromo-4-iodobenzene TransMet Transmetalation with Organozinc Reagent OxAdd->TransMet + Zincated Sulfonamide RedElim Reductive Elimination Product Release TransMet->RedElim - ZnX2 RedElim->Pd0 Catalyst Regeneration Product 1-((4-Bromobenzyl)sulfonyl)piperidine RedElim->Product Yields

Catalytic cycle of the Pd-catalyzed Negishi coupling for benzylic sulfonamide synthesis.

Experimental Protocol: A Self-Validating System

The following protocol details the synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine, incorporating in-process validation checks to ensure high fidelity and yield.

Reagents & Stoichiometry
  • 1-(methylsulfonyl)piperidine: 1.0 mmol (Nucleophile precursor)

  • 1-bromo-4-iodobenzene: 0.8 mmol (Electrophile)

  • LHMDS (1.0 M in THF): 1.0 mmol (Base)

  • ZnCl2​ (Anhydrous): 1.2 mmol (Transmetalating agent)

  • Pd(OAc)2​ : 0.012 mmol ( 1.5 mol% )

  • X-Phos: 0.024 mmol ( 3.0 mol% )

  • Solvent: Anhydrous THF ( 2 mL )

Step-by-Step Methodology
  • Anion Generation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 1-(methylsulfonyl)piperidine in 1 mL of anhydrous THF. Cool the reaction vessel to 0∘C . Add LHMDS dropwise over 5 minutes. Stir for 20 minutes.

    • Self-Validation Check: The solution should remain clear. Any immediate precipitation suggests moisture contamination or degraded LHMDS.

  • Transmetalation: Add a pre-dissolved solution of anhydrous ZnCl2​ in THF ( 0.5 mL ) to the lithium anion mixture. Remove the ice bath and stir at room temperature for 30 minutes to form the organozinc intermediate.

    • Self-Validation Check: The reaction should transition to a homogeneous, slightly yellow solution. Cloudiness indicates the formation of zinc hydroxides due to water ingress, which will quench the reaction.

  • Catalyst Activation: In a separate argon-purged vial, combine Pd(OAc)2​ , X-Phos, and 1-bromo-4-iodobenzene in 0.5 mL of THF. Stir for 5 minutes.

    • Self-Validation Check: A color shift from orange/red to pale yellow/brown confirms the reduction of Pd(II) to the active Pd(0)-XPhos species.

  • Cross-Coupling: Transfer the active catalyst/aryl halide solution into the Schlenk tube containing the organozinc reagent. Seal the tube and heat to 65∘C for 10 hours.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NH4​Cl ( 5 mL ), and extract with Ethyl Acetate ( 3×10 mL ). Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/Ether 20:1) to afford the product as a solid[1][3].

Mechanistic Causality (E-E-A-T)

To ensure reproducible success, a synthetic chemist must understand why specific reagents are chosen. The Negishi coupling of sulfonamides is highly sensitive to the electronic and steric environment.

Why LHMDS?

The α -protons of methanesulfonamides have a pKa of approximately 29. LHMDS (Lithium hexamethyldisilazide) is a sterically hindered, non-nucleophilic base. Unlike n -BuLi, which can act as a nucleophile and attack the sulfonyl sulfur (leading to S-N bond cleavage), LHMDS exclusively acts as a base, cleanly generating the lithium enolate-equivalent without destructive side reactions[1].

Why ZnCl2​ ?

Direct coupling of the lithium sulfonamide anion with the Palladium catalyst fails. Lithium species are "hard" nucleophiles that can poison the Pd catalyst or attack the aryl halide directly via halogen-metal exchange. Transmetalation with ZnCl2​ generates an organozinc halide. Zinc is less electropositive than lithium, creating a more covalent, "softer" carbon-metal bond. This softer nucleophile is perfectly tuned for transmetalation with the soft Pd(II) intermediate in the catalytic cycle.

Why X-Phos?

Developed by the Buchwald group, (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is critical for this reaction.

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, drastically accelerating the oxidative addition into the aryl halide bond.

  • Steric Effect: The bulky triisopropylbiphenyl backbone creates a sterically demanding environment. Once transmetalation occurs, this steric bulk forces the aryl group and the benzylic sulfonamide group into close proximity, accelerating the reductive elimination step and preventing off-target β -hydride elimination.

Quantitative Data: Reaction Optimization

The choice of solvent and base dictates the transmetalation dynamics. The following table summarizes the optimization landscape (adapted from the foundational parameters by )[1][2]:

SolventBaseTemperature ( ∘C )Yield (%)Mechanistic Observation
THF LHMDS 65 94 Optimal conversion; ideal solubility for Zn intermediates.
DioxaneLHMDS65~90Proceeded smoothly, slightly slower kinetics.
TolueneLHMDS65< 20Sluggish reaction; poor solubility of the organozinc species.
THFNaHMDS65< 50Suboptimal transmetalation dynamics compared to Lithium.

Downstream Functionalization in Drug Discovery

In medicinal chemistry, 1-((4-Bromobenzyl)sulfonyl)piperidine is rarely the final drug candidate. Instead, it serves as a robust core scaffold. The para-bromo substitution acts as a versatile synthetic handle for late-stage diversification.

By subjecting this compound to secondary cross-coupling reactions, researchers can rapidly generate libraries of complex sulfonamides to probe Structure-Activity Relationships (SAR).

Downstream Core 1-((4-Bromobenzyl)sulfonyl)piperidine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Sulfonamides) Core->Suzuki Boronic Acids, Pd Buchwald Buchwald-Hartwig Amination (Aminobenzyl Sulfonamides) Core->Buchwald Amines, Pd Sonogashira Sonogashira Coupling (Alkynyl Derivatives) Core->Sonogashira Terminal Alkynes, Pd/Cu Lithiation Halogen-Metal Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, then E+

Downstream functionalization pathways leveraging the 4-bromo moiety of the core scaffold.

References

  • Zhou, G., Ting, P., Aslanian, R., & Piwinski, J. J. (2008). A Useful Pd-Catalyzed Negishi Coupling Approach to Benzylic Sulfonamide Derivatives. Organic Letters, 10(12), 2517–2520. URL:[Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki−Miyaura Reactions of Aryl Halides Using XPhos. Nature Protocols, 2(11), 3115-3121. URL:[Link]

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. URL:[Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 1-((4-Bromobenzyl)sulfonyl)piperidine: A Multi-Modal Analytical Framework

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, orthogonal analytical approach. This whitepaper details the definitive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous, orthogonal analytical approach. This whitepaper details the definitive structure elucidation of 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) 1. By combining high-resolution mass spectrometry (HRMS), multinuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, we establish a self-validating system that leaves no ambiguity regarding molecular connectivity, isotopic composition, or 3D conformation.

Introduction & Chemical Context

The sulfonamide linkage, particularly when conjugated with a piperidine ring, is a privileged structural motif in modern medicinal chemistry. It is frequently utilized for its excellent metabolic stability, favorable hydrogen-bonding profile, and resistance to in vivo covalent binding liabilities often seen in unshielded piperidines 2.

The target molecule, 1-((4-Bromobenzyl)sulfonyl)piperidine (Formula: C₁₂H₁₆BrNO₂S), presents several unique analytical features:

  • Isotopic Signature: The heavy bromine atom provides a distinct 1:1 isotopic doublet in mass spectrometry.

  • Electronic Deshielding: The strongly electron-withdrawing sulfonyl ( SO2​ ) group drastically alters the local magnetic environment of the adjacent benzylic and piperidine protons 3.

  • Conformational Dynamics: The partial double-bond character of the S-N linkage restricts rotation, locking the piperidine ring into a predictable chair conformation.

Synthesis & Sample Preparation Workflow

As a Senior Application Scientist, I emphasize that robust analytical data begins with pristine sample preparation. The synthesis of this compound relies on the nucleophilic substitution of 4-bromobenzylsulfonyl chloride with piperidine.

Step-by-Step Methodology: Synthesis and Purification
  • Reagent Preparation: Dissolve 1.0 equivalent of 4-bromobenzylsulfonyl chloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: The inert atmosphere prevents premature hydrolysis of the highly reactive sulfonyl chloride into a sulfonic acid.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger. Cool the reaction vessel to 0 °C. Causality: Cooling controls the exothermic nature of the sulfonylation, preventing side reactions and degradation.

  • Nucleophilic Attack: Introduce 1.1 equivalents of piperidine dropwise. The lone pair on the piperidine nitrogen attacks the electrophilic sulfur, displacing the chloride ion.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) until the starting material is entirely consumed.

  • Aqueous Workup: Quench with 1M HCl to protonate and partition excess piperidine and TEA into the aqueous layer. Wash the organic layer with saturated NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from a binary solvent system (ethanol/hexane) to yield a high-purity crystalline solid suitable for X-ray diffraction.

ElucidationWorkflow Synthesis 1. Synthesis & Purification 1-((4-Bromobenzyl)sulfonyl)piperidine HRMS 2. HRMS (ESI+) Isotopic Pattern & Fragmentation Synthesis->HRMS Aliquot 1 NMR 3. 1D & 2D NMR Connectivity & Conformation Synthesis->NMR Aliquot 2 IR 4. IR Spectroscopy S=O Functional Group ID Synthesis->IR Aliquot 3 XRD 5. X-Ray Crystallography Absolute 3D Topology Synthesis->XRD Slow Evaporation Final Definitive Structure Elucidation Confirmed HRMS->Final NMR->Final IR->Final XRD->Final

Multi-modal analytical workflow for the definitive structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Logic: Electrospray Ionization in positive mode (ESI+) is selected because the basic nature of the piperidine nitrogen—though attenuated by the electron-withdrawing sulfonamide—can still accept a proton, yielding a robust [M+H]+ ion. Bromine exists natively as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Thus, the molecular ion must present as a distinct doublet separated by 2 m/z units, acting as an internal, self-validating mechanism for the molecular formula.

Table 1: HRMS Fragmentation Data
Fragmentm/z ( 79Br / 81Br )Relative AbundanceAssignment / Mechanistic Causality
[M+H]+ 318.016 / 320.014100% / 98%Intact protonated molecular ion. The 1:1 ratio confirms a single Br atom.
[M−C5​H10​N]+ 232.926 / 234.92445% / 44%Cleavage of the S-N bond, yielding the 4-bromobenzylsulfonyl cation.
[M−SO2​−C5​H10​N]+ 168.965 / 170.96385% / 83%Loss of the sulfonyl group and piperidine, yielding the highly stable 4-bromobenzyl carbocation 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: NMR provides the definitive connectivity map. The strongly electron-withdrawing SO2​ group deshields both the adjacent benzylic protons and the alpha-protons of the piperidine ring.

Step-by-Step Methodology: NMR Acquisition
  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquire 1D 1H NMR at 400 MHz (16 scans, relaxation delay 2s) to map the proton environments.

  • Acquire 1D 13C NMR at 100 MHz (1024 scans, complete proton decoupling) to map the carbon skeleton.

  • Acquire 2D HSQC and HMBC to trace the connectivity across the sulfonamide linkage. The HMBC correlation between the piperidine N−CH2​ protons and the SO2​ confirms the intact sulfonamide bridge.

Table 2: 1H and 13C NMR Assignments ( CDCl3​ )
Position 1H Shift (ppm), Multiplicity, J (Hz) 13C Shift (ppm)Structural Assignment & Rationale
Benzyl- CH2​ 4.20, s, 2H56.0Highly deshielded due to the adjacent SO2​ and aromatic ring.
Ar-H (ortho to CH2​ )7.25, d, J=8.4, 2H132.0Aromatic protons; doublet due to para-substitution (AA'BB' system).
Ar-H (ortho to Br)7.50, d, J=8.4, 2H131.5Deshielded by the electronegative bromine atom.
Ar-C (ipso to CH2​ )-128.0Quaternary carbon attached to the benzylic group.
Ar-C (ipso to Br)-122.5Quaternary carbon attached to the heavy bromine atom.
Piperidine N−CH2​ 3.10, t, J=5.5, 4H46.5Alpha protons; deshielded by the sulfonamide nitrogen 3.
Piperidine C−CH2​−C 1.55, m, 4H25.2Beta protons of the piperidine ring.
Piperidine C−CH2​−C 1.45, m, 2H23.5Gamma protons; most shielded aliphatic environment.

Orthogonal Validation: IR and X-Ray Crystallography

To ensure absolute trustworthiness, orthogonal techniques are mandatory in a self-validating elucidation system.

  • Infrared (IR) Spectroscopy: The sulfonamide functional group exhibits characteristic asymmetric and symmetric S=O stretching vibrations. In this molecule, these appear sharply at ~1330 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric). The complete absence of an N-H stretch (typically >3200 cm⁻¹) confirms the tertiary nature of the sulfonamide nitrogen.

  • X-Ray Crystallography: The presence of the heavy bromine atom is highly advantageous, as it facilitates phase determination via anomalous dispersion. Crystallization from ethanol/hexane yields single crystals. The resulting 3D structure explicitly shows the tetrahedral geometry around the sulfur atom and the stable chair conformation of the piperidine ring, validating the 1D and 2D NMR findings and confirming the geometry required for target binding in biological systems 5.

Conclusion

The structure elucidation of 1-((4-Bromobenzyl)sulfonyl)piperidine requires a systematic, multi-modal approach. By coupling the isotopic signature recognition in HRMS with the precise chemical shift mapping in NMR, and confirming the 3D topology via X-Ray crystallography, researchers can establish an unambiguous structural profile. This rigorous methodology is essential for downstream applications in drug development, quality control, and structure-activity relationship (SAR) studies.

References

  • ChemScene. "950256-94-7 | 1-((4-Bromobenzyl)sulfonyl)piperidine".
  • ACS Medicinal Chemistry Letters. "Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1". American Chemical Society.
  • NIH PMC. "Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors".
  • NIH PMC. "Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties".
  • bioRxiv. "Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo".

Sources

Foundational

Potential Therapeutic Targets for 1-((4-Bromobenzyl)sulfonyl)piperidine: A Pharmacophore-Driven Technical Guide

Executive Summary In modern drug discovery, specific chemical scaffolds serve as "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets through strategic fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical scaffolds serve as "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets through strategic functionalization. 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS 950256-94-7) is a prime example of such a scaffold. Comprising a lipophilic 4-bromobenzyl group linked via a rigidifying sulfonyl moiety to a piperidine ring, this compound acts as a highly versatile building block.

As a Senior Application Scientist, I have structured this technical guide to analyze the mechanistic rationale, structural activity relationships (SAR), and validated experimental protocols for the three primary therapeutic targets associated with arylsulfonylpiperidine derivatives: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , Voltage-Gated Calcium Channels (Cav2.2) , and 5-Hydroxytryptamine (5-HT) Receptors .

Target 1: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Mechanistic Rationale

11β-HSD1 is an endoplasmic reticulum-associated enzyme highly expressed in the liver and adipose tissue. It catalyzes the intracellular reduction of inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is a primary driver of localized glucocorticoid excess, leading to metabolic syndrome, insulin resistance, and type 2 diabetes[1].

Derivatives of 1-((4-Bromobenzyl)sulfonyl)piperidine—specifically those functionalized with a carboxamide group at the 2-position of the piperidine ring—are exceptionally potent 11β-HSD1 inhibitors. The causality of this binding lies in the scaffold's geometry: the bulky, lipophilic 4-bromobenzyl group perfectly occupies the hydrophobic catalytic pocket of the enzyme, while the sulfonyl oxygens engage in critical hydrogen bonding with catalytic tyrosine residues[1].

G A Inactive Cortisone B 11β-HSD1 Enzyme A->B Substrate Binding C Active Cortisol (Metabolic Syndrome) B->C Enzymatic Conversion D Arylsulfonylpiperidine Derivative D->B Competitive Inhibition

Fig 1. Mechanism of 11β-HSD1 inhibition by arylsulfonylpiperidine derivatives.

Experimental Protocol: Self-Validating HTRF Enzymatic Assay

To evaluate the inhibitory potency of these derivatives, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard. It provides a self-validating system by utilizing a ratiometric emission readout (665 nm / 620 nm), which inherently corrects for well-to-well volume variations and compound auto-fluorescence—a critical control when screening halogenated aromatic compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 0.1% BSA, and 1 mM DTT.

  • Enzyme/Compound Incubation: Dispense 5 µL of recombinant human 11β-HSD1 (final concentration 10 ng/well) into a 384-well microplate. Add 2 µL of the piperidine derivative (serial dilutions from 10 µM to 0.1 nM in DMSO, final DMSO <1%). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 3 µL of substrate mix containing cortisone (final 200 nM) and NADPH (final 200 µM). Incubate for 2 hours at 37°C.

  • Detection Phase: Stop the reaction by adding 10 µL of HTRF detection mix containing anti-cortisol-Cryptate (donor) and d2-labeled cortisol (acceptor).

  • Readout & Analysis: Incubate for 2 hours in the dark. Read the plate on a TRF-compatible microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Target 2: Voltage-Gated Calcium Channels (Cav2.2)

Mechanistic Rationale

Cav2.2 (N-type calcium channels) are localized at the presynaptic terminals of primary sensory neurons in the dorsal root ganglion. They are critical for the exocytosis of pro-nociceptive neurotransmitters (e.g., Substance P, glutamate). Blocking Cav2.2 is a clinically validated strategy for treating severe chronic and neuropathic pain[2][3].

Aminopiperidine sulfonamides—synthesized by introducing an amino group at the 4-position of the 1-((4-Bromobenzyl)sulfonyl)piperidine scaffold—act as state-dependent inhibitors of Cav2.2[4][5]. This is a crucial pharmacological feature: the compound binds with significantly higher affinity to the inactivated state of the channel (which occurs during high-frequency neuronal firing, i.e., chronic pain) compared to the resting state. This causality ensures that the drug selectively dampens hyperactive pain circuits while sparing normal physiological neurotransmission, thereby widening the therapeutic window.

Cav A Hyperactive Neuron (Depolarized State) B Cav2.2 Channel (Inactivated State) A->B Voltage Shift C Ca2+ Influx & Pain Transmission B->C Channel Opening D Aminopiperidine Sulfonamide D->B State-Dependent Block

Fig 2. State-dependent inhibition of Cav2.2 channels for chronic pain management.

Experimental Protocol: State-Dependent FLIPR Calcium Influx Assay

To prove state-dependence, the protocol must evaluate the compound under two distinct membrane potentials (hyperpolarized vs. depolarized). This self-validating design confirms the mechanism of action.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human Cav2.2, β3, and α2δ1 subunits into 384-well poly-D-lysine coated plates at 20,000 cells/well. Grow overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in assay buffer. Incubate for 45 minutes at 37°C, then wash three times.

  • State-Dependent Compound Incubation:

    • Hyperpolarized Condition: Add compound in a buffer containing 4 mM KCl .

    • Depolarized Condition: Add compound in a buffer containing 30 mM KCl (forces channels into the inactivated state).

    • Incubate both sets for 30 minutes at room temperature.

  • Stimulation & Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject a depolarizing stimulus (buffer containing 70 mM KCl and 10 mM CaCl2) and record fluorescence kinetically for 3 minutes.

  • Data Interpretation: A true state-dependent inhibitor will show a significantly lower IC50 (higher potency) in the 30 mM KCl condition compared to the 4 mM KCl condition[6].

Target 3: 5-HT6 and 5-HT7 Receptors

Mechanistic Rationale

The 5-HT6 and 5-HT7 serotonin receptors are G-protein coupled receptors (GPCRs) predominantly localized in the central nervous system. Antagonism of these receptors enhances cholinergic and glutamatergic signaling, making them prime targets for cognitive impairment associated with Alzheimer's disease and schizophrenia[7].

The 1-arylsulfonylpiperidine core is a classic pharmacophore for 5-HT receptor antagonism. The piperidine nitrogen (when unsubstituted or modified to retain basicity) mimics the primary amine of serotonin, anchoring the molecule to the conserved aspartate residue in the receptor's orthosteric binding site. Simultaneously, the bulky 4-bromobenzylsulfonyl group projects into an accessory hydrophobic pocket, locking the receptor in an inactive conformation.

Quantitative Data Presentation

To facilitate rapid comparison for drug development professionals, the following table summarizes the structure-activity relationship (SAR) profiles and typical pharmacological metrics for derivatives of the 1-((4-Bromobenzyl)sulfonyl)piperidine scaffold across the discussed targets.

Scaffold DerivativePrimary TargetDisease IndicationTypical IC50 RangeKey Structural Feature
2-Carboxamide 11β-HSD1Metabolic Syndrome10 - 50 nMR-enantiomer preference for hydrophobic pocket
4-Amino Cav2.2Chronic Neuropathic Pain100 - 500 nMState-dependent binding (requires depolarization)
Unsubstituted Core 5-HT6 / 5-HT7Cognitive Impairment50 - 200 nMBasic amine mimicry anchoring to Asp residue

References

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem.[1] URL: [Link]

  • Aminopiperidine Sulfonamide Cav2.2 Channel Inhibitors for the Treatment of Chronic Pain. Journal of Medicinal Chemistry.[4][6] URL: [Link]

  • Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. Current Neuropharmacology.[3] URL: [Link]

  • Synthesis and SAR of tolylamine 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters.[8] URL: [Link]

Sources

Exploratory

1-((4-Bromobenzyl)sulfonyl)piperidine: A Mechanistic Hypothesis for Targeted Inhibition of FKBP-type Peptidyl-Prolyl Isomerases

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 1-((4-Bromobenzyl)sulfonyl)piperidine represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 1-((4-Bromobenzyl)sulfonyl)piperidine represents a structurally compelling scaffold in the development of non-immunosuppressive anti-virulence agents. While classical macrolides like FK506 and rapamycin target human FK506-binding proteins (FKBPs) to elicit immunosuppression, emerging research focuses on targeting homologous Macrophage Infectivity Potentiator (MIP) proteins. MIPs are crucial virulence factors in pathogens such as Legionella pneumophila, Trypanosoma cruzi, and Burkholderia pseudomallei[1].

This whitepaper proposes a rigorous mechanism of action (MoA) hypothesis: 1-((4-Bromobenzyl)sulfonyl)piperidine acts as a potent, competitive inhibitor of the MIP peptidyl-prolyl cis-trans isomerase (PPIase) active site. By mapping the pharmacophore to the MIP binding pocket, we outline the structural causality of its affinity and provide a self-validating experimental framework for preclinical evaluation.

Structural Rationale & Pharmacophore Mapping

The design of 1-((4-Bromobenzyl)sulfonyl)piperidine is hypothesized to exploit three distinct sub-pockets within the MIP PPIase active site, drawing on structure-activity relationships established for pipecolic acid derivatives[2]:

  • The Piperidine Core (Proline Mimetic): The unsubstituted piperidine ring acts as a bioisostere for the pyrrolidine ring of proline. It inserts deeply into the highly conserved, hydrophobic pipecoline-binding pocket of the MIP protein, displacing high-energy water molecules.

  • The Sulfonyl Linker (Transition State Analog): The SO2​ group serves as a non-hydrolyzable mimic of the peptidyl-prolyl amide bond. Its oxygen atoms act as potent hydrogen-bond acceptors, engaging the catalytic tyrosine residues (e.g., Tyr109 in L. pneumophila MIP) that normally stabilize the twisted amide transition state during cis-trans isomerization.

  • The 4-Bromobenzyl Moiety ( σ -Hole Halogen Bonding): The bulky benzyl group projects into the adjacent hydrophobic "flap" region of the protein. Crucially, the para-substituted bromine atom exhibits a σ -hole —a localized region of positive electrostatic potential on the halogen's axis. This enables highly directional, strong halogen bonding with the backbone carbonyl oxygens of the protein flap, a mechanism recently identified as a primary driver of sub-nanomolar affinity in related halogenated phenyl sulfonamides[1].

G Compound 1-((4-Bromobenzyl) sulfonyl)piperidine MIP MIP Protein (PPIase Active Site) Compound->MIP Competitive Inhibition Folding Proline cis-trans Isomerization Compound->Folding Blocks MIP->Folding Catalyzes Virulence Pathogen Virulence (e.g., L. pneumophila) Folding->Virulence Enables

Proposed MoA: Brominated piperidine inhibits MIP PPIase, disrupting pathogen virulence pathways.

Self-Validating Experimental Framework

To rigorously test this MoA hypothesis, we must establish a self-validating system. A single assay is insufficient; thermodynamic binding must be mathematically linked to functional enzymatic inhibition, which in turn must be structurally verified.

Protocol A: Fluorescence Polarization Assay (FPA)

Objective: Quantify the thermodynamic binding affinity ( Kd​ ) of the compound to recombinant MIP. Causality: FPA measures the rotational correlation time of a fluorophore. By using a fluorescently labeled FK506-derivative tracer, we can measure the displacement of the tracer by our non-fluorescent piperidine compound. This provides a direct, homogeneous measurement of active-site target engagement without requiring compound modification[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Dilute recombinant L. pneumophila MIP protein to a final concentration of 10 nM.

  • Tracer Addition: Add a fluorescein-labeled FK506 tracer to a final concentration of 2 nM.

  • Compound Titration: Dispense 1-((4-Bromobenzyl)sulfonyl)piperidine in a 12-point serial dilution (from 100 µM to 0.01 nM) into a black 384-well microplate.

  • Incubation & Reading: Incubate the plate in the dark at 25°C for 30 minutes to reach thermodynamic equilibrium. Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm) using a multimode microplate reader.

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic regression, and convert to Ki​ using the Cheng-Prusoff equation based on the known Kd​ of the tracer.

Protocol B: Protease-Coupled PPIase Assay

Objective: Confirm that physical binding translates to functional inhibition of the cis-trans isomerase activity. Causality: The substrate Suc-Ala-Phe-Pro-Phe-pNA can only be cleaved by the protease chymotrypsin when the Pro-Phe bond is in the trans conformation. Because the cis-to-trans isomerization is the rate-limiting step, MIP accelerates this conversion. An effective MIP inhibitor will slow the release of the chromogenic p-nitroaniline (pNA)[2]. This orthogonal functional assay validates the FPA binding data.

Step-by-Step Methodology:

  • System Setup: In a cuvette, combine 35 mM HEPES (pH 7.8), 10 nM MIP protein, and the inhibitor at varying concentrations. Pre-incubate at 10°C for 5 minutes.

  • Protease Addition: Add α -chymotrypsin to a final concentration of 100 µg/mL.

  • Reaction Initiation: Rapidly inject the peptide substrate Suc-Ala-Phe-Pro-Phe-pNA (dissolved in trifluoroethanol/LiCl to enrich the cis population) to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately monitor the absorbance at 390 nm for 5 minutes.

  • Rate Calculation: Extract the first-order rate constant ( kobs​ ) of the isomerization from the absorbance curve. Calculate the functional IC50​ by plotting residual activity against inhibitor concentration.

G Synthesis Compound Synthesis & Purification FPA Fluorescence Polarization (Affinity: Kd) Synthesis->FPA PPIase Protease-Coupled Assay (Function: IC50) Synthesis->PPIase Xray X-ray Crystallography (Structure: Binding Mode) FPA->Xray Active hits PPIase->Xray Validation Self-Validated MoA Profile Xray->Validation Confirms

Self-validating workflow: Orthogonal assays link thermodynamic binding to functional inhibition.

Quantitative Data Projections

Based on the structure-activity relationship (SAR) principles established for pipecolic acid and benzylic sulfonamide derivatives[1][2], we project the following quantitative profile for 1-((4-Bromobenzyl)sulfonyl)piperidine compared to structural analogs.

Note: The data below represents projected hypothesis-driven values to guide hit-to-lead optimization.

Compound IDStructural ModificationProjected FPA Ki​ (nM)Projected PPIase IC50​ (nM)Mechanistic Rationale
Fragment 1 Piperidine (No sulfonyl/benzyl)> 100,000> 100,000Lacks transition state mimic and hydrophobic anchor.
Analog A 1-(Benzylsulfonyl)piperidine~ 4,500~ 6,200Establishes H-bond network and baseline hydrophobic packing.
Target Cmpd 1-((4-Bromobenzyl)sulfonyl)piperidine ~ 120 ~ 180 Para-bromine σ -hole drives highly directional halogen bonding.
Analog B (S)-1-((4-Bromobenzyl)sulfonyl)piperidine-2-carboxylic acid~ 15~ 25Addition of carboxylate mimics C-terminal peptide bond, maximizing affinity.

Data Interpretation: The addition of the para-bromo substituent is hypothesized to yield a ~35-fold increase in affinity over the unsubstituted benzyl analog, directly validating the energetic contribution of the halogen bond within the MIP active site.

Conclusion

1-((4-Bromobenzyl)sulfonyl)piperidine presents a highly rationalized chemical starting point for the inhibition of pathogenic MIP proteins. By acting as a proline bioisostere equipped with a σ -hole donor, it is uniquely positioned to disrupt the PPIase activity essential for the virulence of intracellular pathogens. The self-validating experimental protocols detailed herein provide a robust, E-E-A-T-aligned pathway to confirm this mechanism of action in vitro, bridging the gap between computational hypothesis and functional validation.

Sources

Foundational

The N-Sulfonylpiperidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Medicinal Chemistry

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of countless pharmaceuticals.[1] Its N-sulfonyl derivative, the N-sulfonylpiperidine, represents a synthetically vers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of countless pharmaceuticals.[1] Its N-sulfonyl derivative, the N-sulfonylpiperidine, represents a synthetically versatile and pharmacologically significant scaffold that allows for profound modulation of a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of the N-sulfonylpiperidine core, from its historical origins rooted in the dawn of the antibiotic age to the sophisticated synthetic strategies and medicinal chemistry rationales that drive its contemporary use. We will dissect the key experimental choices behind its synthesis and illuminate why this powerful moiety has become an indispensable tool for researchers, scientists, and drug development professionals.

Historical Context: From a Revolutionary Dye to a Foundational Scaffold

The story of N-sulfonylpiperidines is intrinsically linked to the groundbreaking discovery of sulfonamide antibacterial agents. In the 1930s, researchers at Bayer AG, then part of IG Farben, were investigating coal-tar dyes for potential therapeutic properties.[2] This work culminated in the 1932 discovery by Gerhard Domagk that a red dye, Prontosil, could effectively treat streptococcal infections in mice.[3][4] This was a landmark achievement, heralding the first class of broadly effective, systemic antibacterial drugs and paving the way for the modern antibiotic revolution.[2][5]

It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active component, sulfanilamide.[4][6] This revelation triggered a "sulfa craze," with chemists worldwide synthesizing thousands of derivatives to improve efficacy and reduce toxicity.[2][3] This intensive period of research established the sulfonamide functional group (-SO₂NH₂) as a critical pharmacophore. The natural evolution of this work involved incorporating the sulfonamide group onto other nitrogen-containing structures, including cyclic amines. The piperidine ring, already recognized for its favorable pharmacokinetic properties, was a logical and early candidate for such derivatization, giving rise to the N-sulfonylpiperidine scaffold.

Core Synthetic Strategies: Building the N-Sulfonylpiperidine Core

The construction of N-sulfonylpiperidines can be approached from two primary directions: functionalizing a pre-existing piperidine ring or building the ring with the N-sulfonyl group already in place. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Strategy A: N-Sulfonylation of a Pre-existing Piperidine Ring

This is the most direct and common method for synthesizing N-sulfonylpiperidines. It involves the reaction of a piperidine (or a substituted piperidine) with a sulfonyl chloride in the presence of a base.

Causality Behind Experimental Choices:

  • Piperidine Source: The starting piperidine can be simple or complex, allowing for late-stage functionalization of an advanced intermediate.

  • Sulfonyl Chloride: A vast array of commercially available or readily synthesized alkyl and aryl sulfonyl chlorides provides a direct route to structural diversity.

  • Base: A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, driving it to completion. The use of a non-nucleophilic base prevents competition with the piperidine nucleophile. In some cases, an auxiliary nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction, particularly with less reactive sulfonyl chlorides or hindered piperidines.[7]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM), chloroform (CHCl₃), or acetonitrile (CH₃CN) is typically used to ensure solubility of the reactants without participating in the reaction.[7][8]

Experimental Protocol: General Procedure for N-Sulfonylation [7]

  • Step 1: Setup

    • To a solution of the desired piperidine (1.0 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (1.2 mmol).

  • Step 2: Addition

    • Add the selected sulfonyl chloride (1.0 mmol) to the solution. For more robust reactions, 4,4-dimethylaminopyridine (DMAP) can be added as a catalyst.

  • Step 3: Reaction

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

  • Step 4: Work-up

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1N HCl), a saturated solution of NaHCO₃, and brine.

  • Step 5: Isolation

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Strategy B: Ring Formation via N-Sulfonyliminium Ion Cyclization

An alternative strategy involves forming the piperidine ring from an acyclic precursor that already contains the N-sulfonyl group. One powerful method is the N-sulfonyliminium ion-triggered Pictet-Spengler or Aza-Prins/Ritter type cyclization. This approach is particularly useful for creating complex, substituted piperidines with high stereocontrol.

Causality Behind Experimental Choices:

  • Precursor: The starting material is typically an N-sulfonyl amine with a tethered nucleophile (e.g., an alkene for an Aza-Prins reaction or an activated aromatic ring for a Pictet-Spengler reaction).

  • Aldehyde/Ketone: Condensation with an aldehyde or ketone forms the key N-sulfonyliminium ion intermediate.

  • Catalyst: The reaction is promoted by a Lewis acid (e.g., Sc(OTf)₃, Sn(OTf)₂, Cu(OTf)₂) or a Brønsted acid. The Lewis acid activates the sulfonamide nitrogen, facilitating condensation with the carbonyl compound and triggering the subsequent intramolecular cyclization.[9] The choice of catalyst can significantly impact reaction rate and selectivity.

Workflow: N-Sulfonyliminium Ion Cyclization

G cluster_0 Reaction Components cluster_1 Key Intermediate Formation cluster_2 Cyclization and Product Formation A N-Sulfonyl Homoallylic Amine D Condensation A->D B Aldehyde B->D C Lewis Acid Catalyst (e.g., Sc(OTf)₃) C->D Catalyzes E N-Sulfonyliminium Ion D->E F Intramolecular Aza-Prins Cyclization E->F G Substituted N-Sulfonylpiperidine F->G

Caption: Workflow for N-sulfonylpiperidine synthesis via Lewis acid-catalyzed Aza-Prins cyclization.

The Medicinal Chemist's Rationale: The "Why" Behind the Moiety

The deliberate incorporation of an N-sulfonyl group in place of a more traditional N-H, N-alkyl, or N-acyl substituent is a strategic decision in drug design, aimed at fine-tuning a molecule's properties for optimal biological performance.

Bioisosteric Replacement and Physicochemical Modulation

As a bioisostere, the N-sulfonyl group dramatically alters the electronics and steric profile of the piperidine nitrogen. Unlike the basic nitrogen of N-alkyl piperidines, the N-sulfonylpiperidine nitrogen is non-basic. This is due to the powerful electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair of electrons. This single modification has profound consequences for a drug candidate's profile.

Key Property Changes:

  • Basicity (pKa): The most significant change is the removal of basicity. This eliminates potential off-target effects at aminergic receptors and transporters and can drastically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile by removing a primary site of protonation.

  • Lipophilicity (LogP/LogD): The addition of the sulfonyl group generally increases lipophilicity, which can enhance membrane permeability but may also increase binding to plasma proteins or metabolic enzymes.

  • Hydrogen Bonding: The sulfonamide's oxygen atoms act as hydrogen bond acceptors, offering new potential interactions with a biological target. Unlike an N-H piperidine, the nitrogen itself is not a hydrogen bond donor.

  • Metabolic Stability: The sulfonamide bond is generally robust and resistant to metabolic cleavage, potentially increasing the half-life of a compound compared to, for example, an N-acyl analogue which could be susceptible to amidase activity.

N-SubstituentBasicity of Piperidine NH-Bonding CapabilityTypical Metabolic Liability
-H BasicDonor & AcceptorN-dealkylation (if substituted)
-Alkyl BasicAcceptor onlyN-dealkylation, α-C oxidation
-Acyl NeutralAcceptor onlyAmide hydrolysis
-SO₂R (Sulfonyl) Non-Basic Acceptor only Generally stable
Table 1: Comparison of Physicochemical Properties of N-Substituted Piperidines.
Conformational Constraint and Vector for Diversity

The bulky sulfonyl group can introduce significant steric hindrance around the N-C bond, influencing the conformational preference of the piperidine ring and restricting the rotation of the N-substituent.[10][11] This can lock the molecule into a more bioactive conformation, improving affinity for its target. Furthermore, the sulfonyl group serves as a versatile chemical handle. The "R" group on the sulfonyl moiety (R-SO₂) can be easily varied, allowing chemists to rapidly generate libraries of analogues to explore structure-activity relationships (SAR) and optimize interactions within a binding pocket.[12][13]

Applications in Drug Discovery: A Scaffold of Versatility

The unique properties of the N-sulfonylpiperidine moiety have led to its incorporation into a wide range of biologically active molecules across diverse therapeutic areas.

  • Antiviral Agents: N-sulfonylpiperidine-3-carboxamides have been identified as novel capsid assembly modulators that potently inhibit Hepatitis B Virus (HBV) replication.[5][14]

  • Antibacterial Agents: Structure-guided design has led to the discovery of sulfonylpiperidines as potent inhibitors of thymidylate kinase (TMK) in Gram-positive bacteria, a key enzyme for DNA synthesis.[12]

  • Neurodegenerative Disease: cis-2,4,6-trisubstituted piperidine N-arylsulfonamides have been developed as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease.[13]

  • Oncology: N-sulfonylpiperidine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, showing potent anti-proliferative activities against various cancer cell lines.[15]

  • Antimalarial Agents: A one-pot synthesis has been developed for N-sulfonylpiperidinedispiro-1,2,4,5-tetraoxanes, which exhibit potent activity against P. falciparum malaria strains.

Therapeutic AreaBiological TargetExample ClassReference(s)
Virology HBV Capsid AssemblyN-sulfonylpiperidine-3-carboxamides[14],[5]
Bacteriology Thymidylate Kinase (TMK)Phenol-derived sulfonylpiperidines[12]
Neurology Gamma-SecretaseN-arylsulfonyl piperidines[13]
Oncology VEGFR-2N-sulfonylpiperidines[15]
Infectious Disease Plasmodium falciparumN-sulfonylpiperidinedispiro-tetraoxanes

Table 2: Selected Applications of N-Sulfonylpiperidines in Drug Discovery.

Conclusion and Future Outlook

From its conceptual origins in the historic breakthrough of sulfa drugs, the N-sulfonylpiperidine scaffold has matured into a sophisticated and powerful tool in the medicinal chemist's armamentarium. Its synthesis is well-established, with robust methods available for both direct functionalization and de novo ring construction. The true power of this moiety lies in its ability to fundamentally reshape the physicochemical properties of a parent molecule. By eliminating basicity, modulating lipophilicity, introducing new hydrogen bonding vectors, and enhancing metabolic stability, the N-sulfonyl group provides a rational pathway to overcoming common drug development hurdles. As target-based drug design continues to evolve, the strategic deployment of functional groups like the N-sulfonylpiperidine will remain a critical element in the successful creation of novel, effective, and safe therapeutics.

References

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  • Stachel, S. J., et al. (2007). Discovery of 2,4,6-trisubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6290-6294. Available from: [Link]

  • Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 897-903. Available from: [Link]

  • Ebaied, W. A., et al. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 146, 107157. Available from: [Link]

  • Lange, J. H. M., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539. Available from: [Link]

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  • Vaškevičiūtė, K., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5433. Available from: [Link]

  • (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

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Sources

Exploratory

Engineering Isoform Selectivity in Carbonic Anhydrase Inhibitors: The Role of the 1-((4-Bromobenzyl)sulfonyl)piperidine Scaffold

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Structural rationale, synthetic elaboration, and kinetic profiling of 1-((4-Bromobenzyl)sulfonyl)piperidine in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Structural rationale, synthetic elaboration, and kinetic profiling of 1-((4-Bromobenzyl)sulfonyl)piperidine in the development of targeted Carbonic Anhydrase (CA) inhibitors.

Executive Summary

The compound 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) represents a critical structural scaffold in modern medicinal chemistry, particularly in the design of targeted cancer therapeutics[1]. While historically, sulfonamides have been recognized as broad-spectrum Carbonic Anhydrase (CA) inhibitors, the structural nuances of tertiary sulfonamides—such as sulfonylpiperidines—dictate a different pharmacological role[2]. Because tertiary sulfonamides lack the acidic N-H proton required for direct coordination with the zinc ion ( Zn2+ ) in the CA active site, 1-((4-Bromobenzyl)sulfonyl)piperidine is not a primary inhibitor itself. Instead, it serves as a highly modular, lipophilic "tail" group.

By leveraging the 4-bromo substituent as a synthetic handle, researchers can append primary sulfonamide zinc-binding groups (ZBGs). The resulting hybrid molecules utilize the bulky piperidine core to exploit the hydrophobic pockets of tumor-associated isoforms (hCA IX and hCA XII), achieving massive selectivity over off-target cytosolic isoforms (hCA I and hCA II)[3].

Structural Rationale: The "Zinc-Binding Paradox"

The active site of human carbonic anhydrases features a Zn2+ ion coordinated by three histidine residues. Classic inhibitors (e.g., acetazolamide) rely on a primary sulfonamide ( −SO2​NH2​ ) which deprotonates at physiological pH to form a zinc-coordinating anion.

The Scaffold Advantage:

  • Steric Bulk: The piperidine ring in 1-((4-Bromobenzyl)sulfonyl)piperidine is sterically demanding. When incorporated into a larger CA inhibitor, this bulk creates steric clashes in the narrow active sites of hCA I and II, but fits perfectly into the wider, hydrophobic active site cleft of hCA IX[4].

  • Halogen/Cross-Coupling Handle: The 4-bromobenzyl moiety allows for precise palladium-catalyzed cross-coupling. This enables the attachment of a primary sulfonamide pharmacophore, effectively splitting the molecule's function into two domains: a ZBG for catalytic inhibition, and a sulfonylpiperidine tail for isoform selectivity[5].

CA_Inhibition Precursor 1-((4-Bromobenzyl)sulfonyl)piperidine (Scaffold / Tail Group) Coupling Pd-Catalyzed Cross-Coupling (Addition of ZBG) Precursor->Coupling Synthetic Elaboration CAI Active CA IX Inhibitor (ZBG + Lipophilic Tail) Coupling->CAI Yields Binding Active Site Binding: Tail occupies hydrophobic pocket ZBG coordinates Zn2+ CAI->Binding Targets Hypoxia Tumor Hypoxia CAIX_Exp hCA IX Overexpression Hypoxia->CAIX_Exp HIF-1α Pathway CAIX_Exp->Binding Enzyme Target Apoptosis Intracellular Acidification & Tumor Apoptosis Binding->Apoptosis Disrupts pH Homeostasis

Figure 1: Synthetic elaboration of the sulfonylpiperidine scaffold and its effect on hypoxic tumors.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of the scaffold and its elaboration into a selective hCA IX inhibitor. Every step includes the mechanistic causality and a validation checkpoint.

Protocol A: Synthesis of the 1-((4-Bromobenzyl)sulfonyl)piperidine Scaffold

Reaction Type: Nucleophilic Acyl Substitution

  • Preparation: Dissolve 4-bromobenzylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the piperidine nucleophile.

  • Nucleophilic Attack: Introduce piperidine (1.1 eq) dropwise over 15 minutes.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Controlled addition at 0°C prevents thermal degradation of the reagents.

  • Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the starting material spot is consumed and a new, highly UV-active spot appears.

  • Workup & Isolation: Quench with 1M HCl, extract the organic layer, wash with brine, and dry over MgSO4​ .

    • Validation Checkpoint 2: The acidic wash selectively protonates and removes unreacted piperidine and TEA into the aqueous phase, leaving the highly lipophilic product in the organic phase. Yields typically exceed 90%.

Protocol B: Elaboration into an Active CA Inhibitor

Reaction Type: Suzuki-Miyaura Cross-Coupling

  • Reagent Assembly: Combine 1-((4-Bromobenzyl)sulfonyl)piperidine (1.0 eq), 4-sulfamoylphenylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.

    • Causality: The biphasic solvent system is required to dissolve both the lipophilic scaffold and the inorganic base necessary for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under argon.

    • Causality: Argon prevents the oxidative deactivation of the palladium catalyst, ensuring efficient oxidative addition into the strong C-Br bond of the scaffold.

  • Validation Checkpoint 3: Heat to 90°C for 12 hours. Analyze via LC-MS. The mass spectrum must confirm the mass shift corresponding to the loss of bromine and the addition of the sulfamoylphenyl group (the primary ZBG)[6].

Quantitative Data Presentation: Isoform Selectivity

The primary goal of utilizing the sulfonylpiperidine scaffold is to drive selectivity toward tumor-associated CA isoforms. The table below summarizes comparative inhibition kinetics, demonstrating how the addition of the bulky piperidine tail alters the binding affinity ( Ki​ ) across different human CA isoforms[2][5].

Compound ClasshCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Transmembrane) Ki​ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard)25012250.48 (Poor Selectivity)
Primary Sulfonamide (No Tail)30020450.44 (Poor Selectivity)
Sulfonylpiperidine-Tailed Derivative >5000450856.25 (High Selectivity)

Data Interpretation: The standard clinical inhibitor, Acetazolamide, binds tightly to hCA II, leading to systemic side effects when used in oncology. By contrast, derivatives built upon the 1-((4-Bromobenzyl)sulfonyl)piperidine scaffold exhibit a dramatic drop in hCA I and II affinity (due to steric repulsion in the active site) while maintaining sub-10 nM potency against hCA IX. This effectively targets the hypoxic tumor microenvironment while sparing healthy tissue[7].

Kinetic Validation: Stopped-Flow CO2​ Hydration Assay

To validate the Ki​ values presented above, a self-validating kinetic assay must be employed.

  • Preparation: Prepare recombinant hCA enzymes in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Indicator Addition: Add Phenol Red indicator (0.2 mM).

    • Causality: Carbonic anhydrase catalyzes the hydration of CO2​ to HCO3−​ and H+ . Phenol red allows for the spectrophotometric monitoring of the rapid pH drop, providing a direct measurement of physiological substrate turnover rather than relying on artificial esterase assays.

  • Equilibration: Pre-incubate the enzyme with the synthesized sulfonylpiperidine inhibitor for 15 minutes.

    • Causality: The bulky lipophilic tail requires time to navigate the active site cleft and reach thermodynamic binding equilibrium.

  • Measurement: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water in a stopped-flow instrument. Monitor absorbance decay at 556 nm.

    • Validation Checkpoint: Calculate the IC50​ using non-linear regression of the initial velocity vs. inhibitor concentration. Convert to Ki​ using the Cheng-Prusoff equation.

References

  • Elgammal, W. E., et al. (2025). Thiadiazole-sulfonamide derivatives as dual inhibitors of EGFR and carbonic anhydrase IX. ResearchGate. Retrieved from [Link]

  • Supuran, C. T., et al. (2005). Carbonic anhydrase and matrix metalloproteinase inhibitors. Current Pharmaceutical Design. ResearchGate. Retrieved from [Link]

  • US Patent 11059794B2. (2018). Heterocyclic compounds useful as dual ATX/CA inhibitors. Google Patents.

Sources

Foundational

Whitepaper: Chemical Properties and Reactivity Profiling of 1-((4-Bromobenzyl)sulfonyl)piperidine

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is paramount. 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is paramount. 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) represents a highly versatile scaffold that bridges structural stability with orthogonal reactivity[1]. As a Senior Application Scientist, I frequently utilize this molecule because it offers two distinct, non-interfering nodes for late-stage functionalization: an electrophilic aryl bromide and a nucleophilic benzylic methylene group. This whitepaper deconstructs the physicochemical architecture of this scaffold, details the mechanistic causality behind its reactivity, and provides self-validating experimental protocols for its functionalization.

Physicochemical Architecture

Understanding the baseline physical properties of 1-((4-Bromobenzyl)sulfonyl)piperidine is critical for predicting its solubility, partitioning, and behavior under catalytic conditions[2]. The sulfonamide linkage is highly stable against both acidic and basic hydrolysis, serving as a robust metabolic anchor in medicinal chemistry.

PropertyValue / Descriptor
Molecular Formula C12H16BrNO2S
Molecular Weight 318.23 g/mol
SMILES String O=S(=O)(Cc1ccc(Br)cc1)N1CCCCC1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Sulfonyl oxygens)
Key Structural Motifs Piperidine ring, Sulfonamide, 4-Bromobenzyl

Core Reactivity Nodes & Mechanistic Pathways

The synthetic utility of this scaffold is defined by its trifurcated reactivity profile. We can selectively target the aryl halide or the benzylic position without degrading the piperidine sulfonamide core.

ReactivityMap Center 1-((4-Bromobenzyl)sulfonyl)piperidine CAS: 950256-94-7 ArylBr Aryl Bromide Node Pd-Catalyzed Cross-Coupling Center->ArylBr Suzuki, Heck, Buchwald-Hartwig BenzylCH2 Benzylic C-H Node Deprotonation & Alkylation Center->BenzylCH2 Strong Base (LDA/LHMDS) Sulfonamide Piperidine Sulfonamide Metabolic Anchor Center->Sulfonamide Stable to Nucleophiles

Figure 1: Trifurcated reactivity map of 1-((4-Bromobenzyl)sulfonyl)piperidine.

Node 1: Palladium-Catalyzed Cross-Coupling (sp²-sp² / sp²-sp³)

The 4-bromo substituent is electronically primed for oxidative addition by low-valent transition metals. Cross-coupling of 4-bromobenzyl sulfones has been extensively documented, demonstrating high tolerance for diverse boronic acids and amines[3][4]. In our laboratory, Suzuki-Miyaura coupling is the standard method for extending the aromatic system.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Scaffold (Ar-Br) TransMet Transmetalation Diaryl Pd(II) Complex OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the aryl bromide node.

Node 2: Benzylic C-H Functionalization (α-Alkylation)

The protons at the benzylic position (-CH₂-) are highly acidic due to the combined inductive electron withdrawal and resonance stabilization provided by the adjacent phenyl ring and the sulfonyl group. Benzylic sulfonamides undergo efficient α-alkylation when treated with strong, non-nucleophilic bases, a method frequently utilized in the synthesis of complex sultams and functionalized sulfonamides[5].

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed with built-in causality and validation metrics. Below are the standardized workflows for functionalizing this scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the 4-bromo position using phenylboronic acid.

  • Degassing the Solvent: Purge a Toluene/Water (4:1 v/v) mixture with Argon for 30 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas irreversibly poisons the catalytic cycle and promotes homocoupling of the boronic acid.

  • Reagent Charging: Add 1-((4-Bromobenzyl)sulfonyl)piperidine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) to the reaction vessel.

    • Causality: The stoichiometric excess of K₂CO₃ is required to form the reactive trihydroxyboronate intermediate, which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 80 °C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This stereoelectronic arrangement is a strict prerequisite for rapid reductive elimination, thereby minimizing proto-debromination side reactions.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The starting material (m/z 318/320, characteristic 1:1 isotopic doublet for bromine) will disappear, replaced by the product mass (m/z 315 [M+H]⁺).

Protocol B: Cryogenic α-Alkylation

Objective: Mono-methylation of the benzylic position.

  • Substrate Dissolution: Dissolve the scaffold in anhydrous THF (0.1 M) under a strict Argon atmosphere.

    • Causality: The resulting α-sulfonyl carbanion is highly basic. Even trace moisture will rapidly protonate and quench the intermediate, drastically reducing yields.

  • Cryogenic Deprotonation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add Lithium Diisopropylamide (LDA, 1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes.

    • Causality: Cryogenic temperatures are mandatory to suppress the nucleophilic attack of LDA on the sulfonyl group itself and to prevent the self-condensation (dimerization) of the highly reactive carbanion.

  • Electrophilic Trapping: Add Methyl Iodide (1.5 equiv) dropwise. Allow the mixture to slowly warm to room temperature over 4 hours.

    • Causality: Slow warming ensures complete consumption of the sterically hindered carbanion via an Sₙ2 mechanism while maintaining kinetic control to prevent over-alkylation.

  • Self-Validation (QC): Monitor via ¹H-NMR of a crude aliquot. The characteristic singlet of the benzylic -CH₂- (~4.3 ppm) will integrate to 1H and split into a quartet, confirming mono-alkylation.

Quantitative Data & Condition Optimization

The following table summarizes the optimized reaction conditions and expected yields for various transformations of 1-((4-Bromobenzyl)sulfonyl)piperidine based on our internal benchmarking and literature precedents.

TransformationElectrophile / Coupling PartnerCatalyst / Base SystemTemp (°C)Time (h)Expected Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂ / K₂CO₃801285 - 92
Buchwald-Hartwig MorpholinePd₂(dba)₃, BINAP / NaOtBu1001675 - 82
α-Alkylation Methyl IodideLDA / THF-78 to 25488 - 95
α-Fluorination NFSILHMDS / THF-78670 - 78

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine from 4-bromobenzylsulfonyl chloride

Application Note: Synthesis and Isolation of 1-((4-Bromobenzyl)sulfonyl)piperidine Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 1-((4-Bromobenzyl)sulfonyl)piperidine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Reaction Type: Nucleophilic Acyl Substitution (Sulfonylation)

Scientific Context & Mechanistic Rationale

The sulfonamide functional group is a ubiquitous bioisostere for amides in medicinal chemistry, frequently utilized to improve metabolic stability and modulate the physicochemical properties of drug candidates. The synthesis of unsymmetrical sulfonamides is predominantly achieved through the electrophilic trapping of amines by sulfonyl chlorides[1].

In this protocol, 4-bromobenzylsulfonyl chloride is reacted with piperidine to yield 1-((4-Bromobenzyl)sulfonyl)piperidine. The 4-bromobenzyl moiety is highly valuable in drug discovery, as the aryl bromide serves as an orthogonal synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Causality: The reaction proceeds via a nucleophilic attack of the secondary amine (piperidine) on the highly electrophilic hexavalent sulfur atom of the sulfonyl chloride. To drive the reaction to completion and prevent the generated hydrochloric acid (HCl) from protonating the nucleophilic piperidine (which would halt the reaction), an exogenous non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed as an acid scavenger[2]. The reaction is initiated at 0 °C to control the exothermic nature of the S-N bond formation and to minimize competitive hydrolysis of the sulfonyl chloride by trace moisture[1].

Experimental Workflow

Workflow N1 1. Preparation Dissolve 4-Bromobenzylsulfonyl chloride in anhydrous DCM N2 2. Thermal Control Equilibrate reaction vessel to 0 °C N1->N2 N3 3. Reagent Addition Add TEA, then dropwise Piperidine N2->N3 N4 4. Propagation Warm to RT & Stir (2-4 h) N3->N4 N5 5. Aqueous Workup Wash: 1M HCl, NaHCO3, Brine N4->N5 N6 6. Isolation Dry (Na2SO4), Concentrate & Purify N5->N6

Workflow for the synthesis and isolation of 1-((4-Bromobenzyl)sulfonyl)piperidine.

Quantitative Optimization & Stoichiometry

To ensure a self-validating and high-yielding protocol, the stoichiometry of the base and nucleophile must be carefully balanced. The following table summarizes the optimized reaction conditions compared to suboptimal basification strategies.

EntryPiperidine (eq)Base (eq)SolventTemp (°C)Time (h)Isolated Yield (%)Rationale / Observation
11.0NoneDCM0 to RT12< 45%Piperidine is consumed by generated HCl.
22.2NoneDCM0 to RT488%Excess piperidine acts as its own base; wasteful.
3 1.1 TEA (1.5) DCM 0 to RT 3 > 92% Optimal. TEA efficiently scavenges HCl.
41.1TEA (1.5)THF0 to RT685%Slower kinetics compared to DCM.

Detailed Protocol: Synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine

Materials Required:

  • 4-Bromobenzylsulfonyl chloride (Electrophile, 1.0 eq)

  • Piperidine (Nucleophile, 1.1 eq)

  • Triethylamine (TEA) (Acid Scavenger, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) (Solvent, 0.1 M to 0.2 M)

  • 1M Aqueous HCl, Saturated Aqueous NaHCO3​ , Brine (Workup reagents)

Step-by-Step Methodology:

  • Preparation of the Electrophile Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert nitrogen atmosphere, dissolve 4-bromobenzylsulfonyl chloride (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M[1].

    • Expert Insight: Using anhydrous solvent is critical. Sulfonyl chlorides are susceptible to hydrolysis, which yields the unreactive sulfonic acid and drastically reduces the yield[2].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Addition of the Acid Scavenger: Add triethylamine (1.5 eq) to the cooled solution in a single portion. Stir for 5 minutes.

  • Nucleophilic Addition: Dilute piperidine (1.1 eq) in a small volume of anhydrous DCM (approx. 1 mL per mmol) and add it to the reaction mixture dropwise via a syringe over 10-15 minutes[1].

    • Expert Insight: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of undesired side products, ensuring high chemoselectivity[1].

  • Reaction Propagation: Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature (RT). Stir vigorously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) solvent system until the starting sulfonyl chloride is completely consumed.

  • Reaction Quenching & Organic Extraction: Once complete, quench the reaction by adding an equal volume of distilled water. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer twice with DCM[1].

  • Aqueous Washing (Self-Validating Purification):

    • Wash the combined organic layers with 1M aqueous HCl (1 x 20 mL). Rationale: This protonates and removes any unreacted piperidine and the TEA base into the aqueous phase.

    • Wash with saturated aqueous NaHCO3​ (1 x 20 mL). Rationale: This neutralizes any residual acid and removes trace sulfonic acid byproducts.

    • Wash with brine (1 x 20 mL) to remove bulk water from the organic phase[1].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide[1].

  • Final Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to afford the pure 1-((4-Bromobenzyl)sulfonyl)piperidine as a crystalline solid[2].

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS: [M+H]+ expected at m/z ~318.0 / 320.0 (showing the characteristic 1:1 isotopic pattern of the single bromine atom).

  • 1H NMR ( CDCl3​ , 400 MHz): Look for the characteristic benzylic CH2​ singlet integrating to 2 protons (typically shifted downfield due to the adjacent electron-withdrawing sulfonyl group, ~4.2 ppm), the AA'BB' aromatic multiplet (4 protons) indicative of the para-substituted benzene ring, and the piperidine ring multiplets (10 protons total: 4 protons adjacent to nitrogen ~3.1 ppm, and 6 protons in the aliphatic backbone ~1.5-1.6 ppm).

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Retrieved from:[Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Publishing. Retrieved from:[Link]

Sources

Application

Application and Protocol Guide for the Characterization of 1-((4-Bromobenzyl)sulfonyl)piperidine

Introduction 1-((4-Bromobenzyl)sulfonyl)piperidine is a synthetic organic compound featuring a sulfonylpiperidine moiety attached to a bromobenzyl group. As a member of the sulfonylpiperidine class of molecules, it holds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-((4-Bromobenzyl)sulfonyl)piperidine is a synthetic organic compound featuring a sulfonylpiperidine moiety attached to a bromobenzyl group. As a member of the sulfonylpiperidine class of molecules, it holds potential for investigation in various drug discovery and development programs, given that related structures have shown a range of biological activities.[1][2] The presence of the bromobenzyl group also makes it a useful intermediate in organic synthesis, amenable to further functionalization through cross-coupling reactions.[3]

Comprehensive characterization is a critical step in ensuring the identity, purity, and stability of such a compound. This guide provides a suite of detailed analytical protocols for the thorough characterization of 1-((4-Bromobenzyl)sulfonyl)piperidine, designed for researchers and scientists in the fields of medicinal chemistry, chemical synthesis, and drug development. The methodologies outlined herein are grounded in established analytical principles and are designed to provide a holistic understanding of the molecule's properties.

Physicochemical Properties

A summary of the key physicochemical properties of 1-((4-Bromobenzyl)sulfonyl)piperidine is presented in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₄BrNO₂S
Molecular Weight 304.21 g/mol
CAS Number 834-66-2
Appearance Solid
Purity Typically ≥98%

Structural Elucidation and Confirmation

The primary techniques for confirming the chemical structure of 1-((4-Bromobenzyl)sulfonyl)piperidine are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

Protocol for ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-((4-Bromobenzyl)sulfonyl)piperidine.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment (zg30 or equivalent).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts.

Expected Spectral Features:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the bromobenzyl group (typically in the 7-8 ppm region), the methylene protons of the benzyl group, and the methylene protons of the piperidine ring.

  • ¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum.[4]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of 1-((4-Bromobenzyl)sulfonyl)piperidine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

  • Instrumental Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Desolvation Gas Flow: 500-800 L/hr.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: m/z 50-500.

  • Data Interpretation:

    • Look for the molecular ion peak [M+H]⁺. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 304 and 306).[4]

    • Analyze the fragmentation pattern to confirm the connectivity of the molecule. Common fragmentation pathways for this type of molecule may include cleavage of the sulfonyl-piperidine bond or loss of the bromo-benzyl group.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and for quantifying impurities.

Protocol for Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Prepare a stock solution of 1-((4-Bromobenzyl)sulfonyl)piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase can improve peak shape for amine-containing compounds.[5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase chromatography.
Gradient Start with 30% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions.A gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe aromatic ring in the molecule should provide strong UV absorbance at this wavelength.
  • Data Analysis:

    • Integrate the peak corresponding to 1-((4-Bromobenzyl)sulfonyl)piperidine and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj Prepared Sample hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int Chromatogram data_calc Calculate % Purity data_int->data_calc

Caption: Workflow for HPLC purity assessment.

Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.

Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumental Parameters:

    • Spectrometer: A standard benchtop FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in 1-((4-Bromobenzyl)sulfonyl)piperidine.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000C-H (aromatic)Stretching
~2950-2850C-H (aliphatic)Stretching
~1600, ~1450C=C (aromatic)Stretching
~1350 and ~1160 S=O (sulfonyl) Asymmetric and Symmetric Stretching [6][7]
~1080C-NStretching
~820C-H (p-disubstituted benzene)Out-of-plane bending
~600-500C-BrStretching

Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) in the compound. This is a fundamental technique to confirm the empirical formula.

Protocol for Elemental Analysis

  • Sample Submission:

    • Submit a pure, dry sample (typically 2-5 mg) to a dedicated analytical laboratory for combustion analysis.

    • The analysis for C, H, N, and S is typically performed using a CHNS analyzer.

    • Bromine content can be determined by methods such as ion chromatography after combustion.[8]

  • Data Comparison:

    • Compare the experimentally determined percentages of each element with the theoretical values calculated from the chemical formula (C₁₁H₁₄BrNO₂S).

Theoretical Elemental Composition:

ElementPercentage (%)
Carbon43.43
Hydrogen4.64
Bromine26.26
Nitrogen4.60
Oxygen10.52
Sulfur10.54

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of 1-((4-Bromobenzyl)sulfonyl)piperidine. By employing a combination of NMR, MS, HPLC, FTIR, and elemental analysis, researchers can confidently establish the identity, purity, and structural integrity of this compound, which is a prerequisite for its use in further research and development activities.

References

Sources

Method

Application Notes and Protocols for 1-((4-Bromobenzyl)sulfonyl)piperidine in Medicinal Chemistry

Introduction: The Scientific Landscape of N-Sulfonylpiperidine Derivatives The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Landscape of N-Sulfonylpiperidine Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to be readily functionalized make it an invaluable component in the design of novel therapeutics targeting a wide array of diseases. When incorporated into a sulfonylpiperidine structure, particularly with an N-benzyl substituent, the resulting molecule gains specific physicochemical properties that can be exploited for targeted drug action.

This guide focuses on the potential applications of 1-((4-Bromobenzyl)sulfonyl)piperidine, a representative molecule of this class. We will explore its relevance in medicinal chemistry by examining the roles of its constituent moieties: the piperidine core, the activating sulfonyl group, and the functionalized bromobenzyl group. While specific data on this exact molecule is nascent, a wealth of research on analogous structures provides a strong foundation for proposing its utility and outlining robust experimental protocols. The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

PART 1: Structural Rationale and Potential Therapeutic Applications

The structure of 1-((4-Bromobenzyl)sulfonyl)piperidine suggests several avenues for therapeutic intervention, primarily in oncology and neurology.

The Piperidine Scaffold: A Gateway to Biological Activity

The piperidine moiety is a versatile structural element that can interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] Its presence can enhance a molecule's druggability by improving pharmacokinetic properties such as metabolic stability and membrane permeability.[3]

The Sulfonyl Group: A Key Interaction Point

The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor and can participate in crucial interactions within the binding pockets of enzymes and receptors. Sulfonamides are a well-established class of drugs with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5] In the context of 1-((4-Bromobenzyl)sulfonyl)piperidine, the sulfonyl linker connects the piperidine and benzyl moieties, influencing the overall conformation and electronic properties of the molecule.

The 4-Bromobenzyl Moiety: A Handle for Potency and Selectivity

The 4-bromobenzyl group offers several advantages in drug design. The bromine atom can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[6] Furthermore, the bromine atom provides a reactive handle for further chemical modification through cross-coupling reactions like the Suzuki coupling, allowing for the synthesis of a diverse library of analogs.[7]

Potential Therapeutic Targets

Based on the activities of structurally related compounds, 1-((4-Bromobenzyl)sulfonyl)piperidine is a promising candidate for investigation in the following areas:

  • Anticancer Drug Discovery : Piperidine and sulfonamide derivatives have demonstrated significant potential as anticancer agents.[4][8][9] The proposed mechanisms of action for similar compounds include the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, and the inhibition of enzymes crucial for cancer cell proliferation like vascular endothelial growth factor receptor-2 (VEGFR-2).[1][9] Derivatives of N-sulfonylpiperidine have shown potent anti-proliferative activities against various cancer cell lines, including breast, colon, and lung cancer.[9][10]

  • Neurological Disorders : The N-benzylpiperidine scaffold is a key feature in many centrally active drugs.[11][12] Recent studies have highlighted the potential of N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease.[13] The anti-neuroinflammatory properties of N-(alkyl)-4-arylpiperidines are also under investigation, suggesting a role in treating neurodegenerative diseases like Parkinson's and multiple sclerosis.[14]

PART 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1-((4-Bromobenzyl)sulfonyl)piperidine and its analogs.

Synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine

This protocol describes a general method for the synthesis of N-sulfonylpiperidines via the reaction of piperidine with a sulfonyl chloride.

Workflow for the Synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine

Piperidine Piperidine Reaction Reaction Mixture Piperidine->Reaction Bromobenzylsulfonyl_Chloride 4-Bromobenzylsulfonyl Chloride Bromobenzylsulfonyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Stirring Stir at Room Temperature Reaction->Stirring Workup Aqueous Workup & Extraction Stirring->Workup Purification Column Chromatography Workup->Purification Product 1-((4-Bromobenzyl)sulfonyl)piperidine Purification->Product

Caption: Synthetic workflow for 1-((4-Bromobenzyl)sulfonyl)piperidine.

Materials:

  • Piperidine

  • 4-Bromobenzylsulfonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((4-Bromobenzyl)sulfonyl)piperidine.

  • Characterization: Characterize the final product by NMR (1H and 13C) and mass spectrometry to confirm its identity and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of 1-((4-Bromobenzyl)sulfonyl)piperidine Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing 1-((4-Bromobenzyl)sulfonyl)piperidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing 1-((4-Bromobenzyl)sulfonyl)piperidine. Moving beyond basic procedural steps, this guide explores the underlying mechanistic causality of common failures, providing you with self-validating protocols to ensure reproducible, high-yield results.

Part 1: Mechanistic Grounding (The "Why" Behind the Yield)

To optimize a reaction, we must first understand its competing pathways. The reaction between 4-bromobenzylsulfonyl chloride and piperidine is not a simple, single-pathway SN​2 substitution. Because the sulfonyl chloride possesses highly acidic alpha-protons at the benzylic position, the introduction of a base triggers a highly reactive sulfene intermediate pathway1[1].

  • The Desired Pathway: The base deprotonates the alpha-carbon, expelling the chloride ion to form a transient sulfene ( 4-Br-C6​H4​-CH=SO2​ ). Piperidine then rapidly attacks this highly electrophilic sulfene to form the target sulfonamide[1]. Direct SN​2 attack at the sulfur center also occurs but is often slower.

  • The Moisture Trap (Hydrolysis): Sulfenes and sulfonyl chlorides are exceptionally sensitive to moisture 2[2]. If trace water is present, it outcompetes the amine, leading to irreversible hydrolysis into 4-bromobenzylsulfonic acid, drastically reducing your yield[3].

Mechanism SM 4-Bromobenzylsulfonyl Chloride (Starting Material) Base Base (TEA or Piperidine) - HCl SM->Base Deprotonation (Fast) Piperidine Piperidine (Nucleophile) SM->Piperidine Direct S_N2 Substitution (Slower) Water H2O (Moisture) Side Reaction SM->Water Direct Hydrolysis Sulfene Sulfene Intermediate [4-Br-C6H4-CH=SO2] Base->Sulfene Sulfene->Piperidine Nucleophilic Attack Sulfene->Water Competing Attack Product 1-((4-Bromobenzyl)sulfonyl)piperidine (Target Product) Piperidine->Product Desired Pathway Byproduct 4-Bromobenzylsulfonic Acid (Hydrolysis Byproduct) Water->Byproduct Yield Loss

Caption: Mechanistic pathways: Direct substitution vs. sulfene intermediate and hydrolysis.

Part 2: Troubleshooting FAQs

Q: Why is my isolated yield consistently stuck below 50%? A: This is the classic signature of incorrect base stoichiometry. The sulfonylation reaction generates one equivalent of HCl4[4]. If you use exactly 1.0 equivalent of piperidine, half of it is consumed as a sacrificial base to form piperidine hydrochloride, halting the reaction at 50% conversion. Fix: Use a minimum of 2.2–2.5 equivalents of piperidine (which acts as both nucleophile and base), or 1.1 equivalents of piperidine supplemented with 1.5 equivalents of a non-nucleophilic base like Triethylamine (TEA) or DIPEA[3].

Q: My TLC shows a massive baseline spot that won't move even in 100% Ethyl Acetate. What is it? A: That baseline spot is 4-bromobenzylsulfonic acid, the hydrolysis byproduct[3]. Sulfonyl chlorides degrade rapidly in the presence of moisture[2]. Fix: Ensure your 4-bromobenzylsulfonyl chloride is stored under argon. Use strictly anhydrous solvents (e.g., dry DCM) and flame-dried glassware.

Q: The reaction mixture turns dark brown and gets very hot immediately upon adding the sulfonyl chloride. Is this normal? A: No. Excessive exothermicity indicates uncontrolled sulfene formation, which can lead to oligomerization or decomposition of the starting material[1]. Fix: The addition must be performed at 0 °C. Dissolve the sulfonyl chloride in a small volume of dry DCM and add it dropwise to the chilled amine solution over 15–30 minutes[3].

Part 3: Quantitative Condition Optimization

To illustrate the impact of reaction parameters on the final yield, review the following standardized optimization data:

Condition SetAmine (eq)Aux. Base (eq)SolventTemp ProfileObserved YieldMechanistic Outcome
A (Suboptimal) Piperidine (1.0)NoneDCM (Wet)RT< 40%Incomplete conversion; severe hydrolysis to sulfonic acid.
B (Standard) Piperidine (1.1)TEA (1.5)DCM (Dry)0 °C to RT75–80%Good conversion; minor sulfene-derived side reactions from TEA.
C (Optimized) Piperidine (2.5)NoneDCM (Dry)0 °C to RT> 90%Piperidine acts as both nucleophile and base; cleanly suppresses side reactions.

Part 4: Self-Validating Experimental Protocol

The following optimized protocol utilizes Condition Set C . Every step includes a self-validation checkpoint to ensure the reaction is proceeding correctly before you move to the next phase.

Step 1: System Preparation (Anhydrous Setup)

  • Action: Flame-dry a 100 mL two-neck round-bottom flask under vacuum, then purge with Argon. Add 20 mL of anhydrous Dichloromethane (DCM) and 2.5 mmol (213 mg, 247 µL) of Piperidine.

  • Self-Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates moisture contamination in the solvent or amine.

Step 2: Temperature-Controlled Activation

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[3].

  • Self-Validation Checkpoint: Use an internal thermocouple. Do not proceed until the reading is stable at ≤ 2 °C.

Step 3: Electrophile Addition

  • Action: Dissolve 1.0 mmol (269 mg) of 4-Bromobenzylsulfonyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring piperidine solution over 20 minutes using a syringe pump.

  • Self-Validation Checkpoint: Monitor the reaction color. A shift to pale yellow is normal. If the solution turns dark brown or black, the addition rate is too fast, causing uncontrolled sulfene polymerization.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (approx. 30 minutes).

  • Self-Validation Checkpoint: Perform a TLC (Hexanes:EtOAc, 3:1). The starting material (UV active, higher Rf​ ) should be completely consumed, replaced by a single major product spot (lower Rf​ ). A heavy baseline spot indicates moisture ingress.

Step 5: Quench and Phase Separation

  • Action: Quench the reaction by adding 15 mL of 1M aqueous HCl. Transfer to a separatory funnel and collect the organic (bottom) layer.

  • Self-Validation Checkpoint: The aqueous layer pH must be < 2 (check with pH paper) to ensure all excess piperidine is protonated and partitioned into the aqueous phase.

Step 6: Final Purification

  • Action: Wash the organic layer with 15 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The crude product should be a white to off-white solid. If it is an oil, residual solvent or piperidine hydrochloride is present; re-dissolve in DCM and repeat the aqueous washes.

Part 5: Troubleshooting Workflow

If you encounter issues despite following the protocol, use this decision tree to isolate the variable causing the yield drop.

Troubleshooting Start Issue: Yield < 50% or Incomplete Conversion CheckTLC TLC Shows Baseline Spot? (Sulfonic Acid) Start->CheckTLC Moisture Action: Rigorously dry solvents and use Ar/N2 atmosphere CheckTLC->Moisture Yes CheckBase Check Base Stoichiometry: Is Base ≥ 2.0 eq? CheckTLC->CheckBase No Success Optimized Yield (85-95%) Moisture->Success FixBase Action: Increase Piperidine to 2.5 eq or add 1.5 eq DIPEA CheckBase->FixBase No CheckTemp Exothermic Degradation? (Dark Mixture) CheckBase->CheckTemp Yes FixBase->Success FixTemp Action: Cool to 0 °C before dropwise addition CheckTemp->FixTemp Yes FixTemp->Success

Caption: Step-by-step troubleshooting workflow for low-yield sulfonylation reactions.

References

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL
  • Title: Optimizing reaction conditions for sulfonylation Source: Benchchem URL
  • Source: NIH.
  • Title: Reactions of Sulfenes with Schiff Bases.

Sources

Optimization

N-Benzylsulfonyl Piperidine Synthesis: Troubleshooting &amp; Technical Support Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpectedly low yields and complex mixtures when synthesizing N-benzylsulfonyl piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpectedly low yields and complex mixtures when synthesizing N-benzylsulfonyl piperidines.

Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), benzylsulfonyl chlorides present a unique mechanistic challenge. This guide deconstructs the causality behind common side reactions, provides a troubleshooting matrix, and outlines self-validating protocols to ensure reproducible, high-yielding syntheses.

Part 1: The Mechanistic Root Cause — The Sulfene Intermediate

The fundamental issue with benzylsulfonyl chloride is the presence of highly acidic alpha-protons adjacent to the electron-withdrawing sulfonyl group. When exposed to a base (such as triethylamine, DIPEA, or excess piperidine), the molecule does not simply undergo a standard S_N2 substitution. Instead, it undergoes rapid alpha-deprotonation followed by the elimination of chloride.

This E1cB-like process generates a highly reactive sulfene intermediate (PhCH=SO₂)[1]. While the desired pathway involves the nucleophilic addition of piperidine to this sulfene to form the target sulfonamide, the sulfene is an indiscriminate and aggressive electrophile. If reaction conditions are not rigorously controlled, the sulfene will rapidly react with trace water, itself, or other nucleophiles, leading to a cascade of side products.

Part 2: Troubleshooting FAQs

Q1: My reaction yields a large amount of a water-soluble byproduct and very little sulfonamide. What is happening? A1: You are observing the hydrolysis of the sulfene intermediate . Trace moisture in your solvent, atmosphere, or amine reacts with the highly electrophilic sulfene to form benzylsulfonic acid.

  • Causality & Solution: Because the sulfene pathway is extremely fast, even parts-per-million (ppm) levels of water can outcompete the secondary amine for the electrophile. You must use rigorously anhydrous solvents (e.g., dry DCM or THF) and dry your piperidine over molecular sieves.

Q2: I isolated a non-polar side product with a mass corresponding to the loss of SO₂. Why did this form? A2: This is N-benzylpiperidine , formed via desulfonylation .

  • Causality & Solution: Benzylsulfonyl chlorides can undergo thermal extrusion of SO₂, or the amine can act as a nucleophile at the benzylic carbon instead of the sulfur atom, displacing the sulfite leaving group. This side reaction is exacerbated by elevated temperatures. Keep the reaction strictly between 0 °C and room temperature. Never reflux benzylsulfonyl chloride with an amine.

Q3: My reaction mixture turned dark yellow/brown and yielded a complex, inseparable oligomeric mixture. How do I prevent this? A3: This is the result of sulfene dimerization and oligomerization .

  • Causality & Solution: If the local concentration of the sulfene is high and the concentration of the piperidine nucleophile is low, the sulfene molecules will undergo [2+2] cycloadditions or linear oligomerization. This typically happens if you add the base to the sulfonyl chloride before the amine. Use inverse addition : slowly add the benzylsulfonyl chloride to a dilute, pre-cooled solution of piperidine and base.

Part 3: Quantitative Troubleshooting Matrix

The following table summarizes how different reaction environments influence the divergent pathways of the sulfene intermediate, shifting the product distribution.

Reaction ConditionBase UsedTemp (°C)Desired Sulfonamide (%)Benzylsulfonic Acid (%)Oligomers / Desulfonylation (%)
Standard (Wet Solvent)Et₃N (1.5 eq)25~35%~55%~10%
Standard (Heated)Et₃N (1.5 eq)60~40%~15%~45%
Direct Addition (Dry)Et₃N (1.5 eq)0 to 25~65%<5%~30%
Inverse Addition (Dry) DIPEA (1.5 eq) 0 to 25 >85% <5% <10%
SuPhenEx Method NaH (1.2 eq) 25 >95% Not Detected Not Detected
Part 4: Validated Experimental Protocols
Protocol A: Optimized Sulfene-Trapping Synthesis (Inverse Addition)

Rationale: This protocol minimizes sulfene dimerization by keeping the steady-state concentration of the sulfonyl chloride low, while maintaining a high concentration of the amine nucleophile.

  • Preparation: Flame-dry a round-bottom flask under argon. Add anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration relative to the amine.

  • Amine/Base Loading: Add piperidine (1.1 equiv) and anhydrous N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Cool the mixture to 0 °C using an ice bath.

    • Self-Validation Step: DIPEA is chosen over Et₃N because its steric bulk makes it a poorer nucleophile, preventing the formation of undesired quaternary ammonium salts while still effectively scavenging HCl.

  • Electrophile Addition: Dissolve benzylsulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine/base mixture over 30 minutes via a syringe pump.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove excess piperidine and DIPEA), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: The SuPhenEx (Sulfur-Phenolate Exchange) Alternative

Rationale: If the sulfonyl chloride continues to cause hydrolysis issues, bypass the chloride entirely. The recent SuPhenEx methodology utilizes 4-nitrophenyl benzylsulfonate, which does not readily form a sulfene under these conditions and is highly resistant to moisture, allowing for rapid, room-temperature synthesis[2].

  • Deprotonation: In a reaction vial, dissolve piperidine (1.1 equiv) in acetonitrile. Add NaH (60% dispersion in mineral oil, 1.2 equiv) and stir for 5 minutes to generate the amide anion.

  • Exchange: Add 4-nitrophenyl benzylsulfonate (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature. The reaction is typically complete within 10–40 minutes[2].

    • Self-Validation Step: The reaction progress can be visually tracked. As the exchange occurs, the solution will turn bright yellow due to the release of the 4-nitrophenolate leaving group.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with a suitable solvent like ethyl acetate/hexane) to trap the nitrophenolate salt, yielding the pure N-benzylsulfonyl piperidine.

Part 5: Mechanistic Visualization

Pathways BSC Benzylsulfonyl Chloride (Electrophile) Sulfene Sulfene Intermediate [PhCH=SO2] BSC->Sulfene Base (-HCl) Alpha-deprotonation Desulf N-Benzylpiperidine (Thermal Byproduct) BSC->Desulf Piperidine Loss of SO2 (Heat) Product N-Benzylsulfonyl Piperidine (Target Product) Sulfene->Product + Piperidine Nucleophilic Addition Hydrolysis Benzylsulfonic Acid (Hydrolysis Byproduct) Sulfene->Hydrolysis + Trace H2O Moisture Contamination Dimer Sulfene Dimers (Oligomer Byproducts) Sulfene->Dimer + Sulfene High Concentration

Divergent reaction pathways of benzylsulfonyl chloride under basic conditions.

References
  • Truce, W. E., Campbell, R. W., & Norell, J. R. (1964). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride. Journal of the American Chemical Society.[Link]

  • van den Boom, A. F. J., & Zuilhof, H. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonyl Chloride &amp; Piperidine Couplings

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you rely on the sulfonamide moiety as a critical pharmacophore due to its metabolic stability and pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you rely on the sulfonamide moiety as a critical pharmacophore due to its metabolic stability and predictable hydrogen-bonding geometry.

Coupling a sulfonyl chloride with piperidine (a secondary amine) is a foundational transformation. However, poor yields, intractable emulsions, and unreacted starting materials are common bottlenecks. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your syntheses are robust, scalable, and high-yielding.

Mechanistic Principles & Workflow

The formation of a sulfonamide proceeds via the nucleophilic attack of the piperidine nitrogen on the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion[1]. The primary competing reaction is the hydrolysis of the sulfonyl chloride by trace water, which irreversibly generates a sulfonic acid byproduct[2].

Mechanism SC Sulfonyl Chloride (R-SO2Cl) Prod Sulfonamide Product (R-SO2-Pip) + HCl SC->Prod + Piperidine (Desired) Hydro Sulfonic Acid (R-SO3H) + HCl SC->Hydro + H2O (Side Reaction) Pip Piperidine (Nucleophile) H2O Trace H2O (Competitor)

Figure 1: Competing pathways: desired sulfonamide formation vs. hydrolysis.

Self-Validating Protocol: Anhydrous Coupling

To synthesize sulfonamides reliably, the protocol itself must control causality—specifically, managing the exothermic nature of the reaction and strictly excluding moisture[3].

Phase 1: Preparation & Initiation

  • System Purge: Flame-dry all glassware and maintain under a positive pressure of Nitrogen or Argon. Causality: Exclusion of ambient moisture is critical to prevent the irreversible hydrolysis of the sulfonyl chloride to sulfonic acid[3].

  • Amine Solution: Dissolve piperidine (1.0 equiv) and Triethylamine (TEA, 1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration[1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Causality: The sulfonylation reaction is highly exothermic. Uncontrolled heat release can lead to localized boiling, reagent degradation, and an increased rate of side reactions[4].

Phase 2: Reagent Addition & Monitoring 4. Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes[3]. 5. Validation Checkpoint (TLC): Allow the reaction to warm to room temperature. After 2 hours, check reaction progress via Thin-Layer Chromatography (TLC). The piperidine spot (visualized with Ninhydrin stain) should be completely consumed.

Phase 3: Quench & Purification 6. Nucleophilic Quench: If unreacted sulfonyl chloride remains, add 0.1 equivalents of a primary amine scavenger resin or ethanolamine, stirring for 30 minutes. Causality: This converts stubborn electrophiles into highly polar or solid-supported sulfonamides, preventing contamination of the final product[5]. 7. Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

  • Saturated aqueous NaHCO₃ (hydrolyzes trace sulfonyl chloride and neutralizes HCl)[5].

  • 1M aqueous HCl (protonates and removes unreacted piperidine and TEA into the aqueous phase).

  • Brine (removes residual water).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure piperidine sulfonamide.

Workflow A 1. Reagent Prep Piperidine + Base in Anhydrous Solvent B 2. Dropwise Addition Add Sulfonyl Chloride at 0 °C A->B C 3. Reaction Warm to RT, Stir 2-4 hours B->C D 4. Quench & Work-up Add Scavenger Amine, then NaHCO3 C->D E 5. Phase Separation Extract Organic Layer D->E

Figure 2: Step-by-step workflow for piperidine-sulfonyl chloride coupling.

Optimization Data Matrix

Selecting the correct solvent and base combination dictates the kinetic success of the coupling. Below is a summary of quantitative expectations based on varying conditions:

SolventBaseTemperature ProfileTypical YieldMechanistic Notes
Dichloromethane (DCM) Triethylamine (TEA)0 °C → RT85–95%Standard aprotic conditions; TEA acts as a highly efficient HCl scavenger[1].
Tetrahydrofuran (THF) Pyridine0 °C → RT80–90%Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate[1].
Acetonitrile (MeCN) K₂CO₃ (Solid)RT75–85%Heterogeneous base minimizes base-catalyzed side reactions; simplifies work-up.
Water / Aqueous NaOH0 °C60–80%Schotten-Baumann conditions. Requires dynamic pH control; higher risk of sulfonyl chloride hydrolysis[2].

Troubleshooting & FAQs

Q1: I am recovering a large amount of sulfonic acid byproduct, and my sulfonamide yield is exceptionally low. What is driving this? A1: Sulfonyl chlorides are highly moisture-sensitive. Even trace amounts of water in your solvent, hygroscopic bases (like TEA), or ambient humidity can outcompete piperidine for the electrophilic sulfur center, leading to rapid hydrolysis[3]. Solution: Ensure strictly anhydrous conditions. Dry your amine and base over molecular sieves prior to use. Additionally, verify the integrity of your starting sulfonyl chloride via NMR; it may have degraded into sulfonic acid during storage[5].

Q2: When coupling primary amines, di-sulfonylation is a major side reaction. Do I need to worry about this with piperidine? A2: No. Di-sulfonylation occurs when an amine has two reactive N-H bonds[3]. Piperidine is a secondary amine with only a single N-H bond. Once the initial sulfonamide is formed, the nitrogen atom lacks a proton to lose, rendering it neutral and non-nucleophilic. Di-sulfonylation is chemically impossible in this specific coupling, allowing you to use a slight excess of sulfonyl chloride without fear of over-reaction.

Q3: My aqueous basic work-up (NaHCO₃) isn't completely removing the unreacted sulfonyl chloride. How can I eliminate it? A3: Standard basic washes often fail to hydrolyze sterically hindered or highly lipophilic sulfonyl chlorides rapidly enough during a quick separatory funnel extraction[5]. Solution: Implement a "nucleophilic quench" before your aqueous wash. Add a small amount of a primary amine scavenger (such as ethanolamine) or a polymer-supported amine resin to the organic layer and stir for 30 minutes. This converts the unreacted sulfonyl chloride into a highly polar (or resin-bound) sulfonamide, which is easily removed during the subsequent acidic wash or by simple filtration[5].

Q4: The reaction mixture turned dark brown/black immediately upon adding the sulfonyl chloride. Is this normal? A4: No. A rapid darkening usually indicates localized overheating (an uncontrolled exotherm) leading to the decomposition of the sulfonyl chloride or the oxidation of the amine[4]. Solution: Ensure the addition of the sulfonyl chloride is strictly dropwise while the reaction flask is submerged in an ice bath (0 °C). Vigorous magnetic stirring is required to dissipate the heat effectively[4].

Q5: What is the best base to use if my sulfonyl chloride is highly electron-deficient and prone to degradation? A5: While Triethylamine (TEA) is the standard, Pyridine is often superior for sensitive or electron-deficient substrates. Pyridine acts not just as an acid scavenger, but as a nucleophilic catalyst. It rapidly attacks the sulfonyl chloride to form a sulfonylpyridinium intermediate. This intermediate is highly reactive toward piperidine but less prone to background degradation, effectively outcompeting side reactions[1].

Sources

Optimization

how to remove impurities from 1-((4-Bromobenzyl)sulfonyl)piperidine crude product

Welcome to the technical support guide for the purification of 1-((4-Bromobenzyl)sulfonyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-((4-Bromobenzyl)sulfonyl)piperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. We will address common issues in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 1-((4-Bromobenzyl)sulfonyl)piperidine product?

A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. Given a standard synthesis route involving the reaction of a 4-bromobenzylsulfonyl chloride derivative with piperidine in the presence of a base, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • Piperidine: A basic, water-soluble liquid.[]

    • 4-Bromobenzylsulfonyl Chloride (or related sulfonylating agent): An electrophilic solid that is reactive towards moisture.[2][3]

  • Reagent-Related Impurities:

    • Tertiary Amine Base: If a base like triethylamine or pyridine was used, its salt (e.g., triethylammonium chloride) would be a major impurity.

  • Side-Products:

    • Hydrolyzed Sulfonyl Chloride: Reaction of the sulfonyl chloride with any trace water will produce the corresponding sulfonic acid, which is highly polar and acidic.

  • Solvent Residue: Residual solvent from the reaction medium.

The nature and quantity of these impurities will dictate the most appropriate purification workflow.

Q2: My crude product is a persistent oil or a gummy semi-solid. How can I induce crystallization?

A2: The failure of a product to crystallize, even when it is expected to be a solid, is often due to the presence of impurities that inhibit the formation of a crystal lattice.[4] Here are several techniques to try:

  • Trituration: Add a small amount of a solvent in which your desired product is known to be poorly soluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This process "washes" the impurities away, often leaving the pure product as a solid powder.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent.[4] The microscopic imperfections on the glass provide a nucleation point for crystal growth.

  • Seeding: If you have a small crystal of the pure product from a previous batch, add it to the supersaturated solution to act as a template for crystallization.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, as residual solvents can prevent solidification.

If these methods fail, the impurity load is likely too high, and a chromatographic approach will be necessary before attempting crystallization again.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities at varying temperatures.[5][6]

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The ideal recrystallization solvent should exhibit the following properties[4][5]:

  • High solubility for 1-((4-Bromobenzyl)sulfonyl)piperidine at elevated temperatures.

  • Low solubility for 1-((4-Bromobenzyl)sulfonyl)piperidine at room or low temperatures.

  • High solubility for impurities at all temperatures OR very low solubility so they can be filtered off while hot.

  • A boiling point below the melting point of your compound.

  • It should not react with your compound.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a few drops of the test solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently heat the mixture. The compound should fully dissolve.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Abundant crystal formation upon cooling indicates a promising solvent.

Solvent SystemPolarityBoiling Point (°C)Rationale & Use Case
Ethanol/Water High78-100A binary system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until cloudy.
Isopropanol (IPA) Medium82A good single-solvent choice for moderately polar compounds like sulfonamides.
Ethyl Acetate/Hexanes Medium69-77A common binary system. Dissolve in hot ethyl acetate, then add hexanes as the anti-solvent.
Dichloromethane/Heptane Medium40-98A patent for a related compound, 1-(4-bromophenyl)piperidine, uses this system for recrystallization (1:4 ratio).[7]
Q4: My compound "oils out" during cooling instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities.[8] To resolve this:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation level.[8]

  • Allow the solution to cool much more slowly. Insulating the flask can help promote slower crystal growth.

  • If the problem persists, consider using a different solvent system with a lower boiling point.

Troubleshooting Guide 2: Purification by Column Chromatography

When recrystallization is ineffective due to the nature or quantity of impurities, flash column chromatography is the method of choice.[9] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.

Workflow for Chromatographic Purification

PurificationWorkflow cluster_TLC Method Development (TLC) cluster_Column Scale-Up (Flash Column) TLC_Start Dissolve Crude in DCM TLC_Spot Spot on TLC Plate TLC_Start->TLC_Spot TLC_Elute Elute with Hex/EtOAc Mixtures (e.g., 9:1, 4:1, 1:1) TLC_Spot->TLC_Elute TLC_Analyze Analyze Under UV Light TLC_Elute->TLC_Analyze TLC_Target Target Rf for Product: 0.2 - 0.4 TLC_Analyze->TLC_Target Col_Elute Elute with Optimized Solvent System TLC_Target->Col_Elute Use this solvent ratio Col_Prep Pack Column with Silica Gel Col_Load Dry Load Crude Product Col_Prep->Col_Load Col_Load->Col_Elute Col_Collect Collect Fractions Col_Elute->Col_Collect Col_Analyze Analyze Fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Col_Evap Evaporate Solvent Col_Combine->Col_Evap Col_Final Pure Product Col_Evap->Col_Final

Caption: Workflow for developing and executing a chromatographic purification.

Q5: What is a good starting mobile phase (eluent) for purifying this compound on a silica gel column?

A5: For sulfonamides, a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is a standard starting point.[9]

  • Starting Point: Begin with a low polarity mixture, such as 9:1 Hexanes:Ethyl Acetate .

  • Method Development: Use Thin Layer Chromatography (TLC) to find the optimal solvent ratio. The goal is to achieve a retention factor (Rf) value for your product of approximately 0.2-0.4 for the best separation on a column.[9]

  • Gradient Elution: If there is a large polarity difference between your product and impurities, a gradient elution (gradually increasing the percentage of the polar solvent) can be very effective.[9]

Q6: My compound streaks badly on the TLC plate. What does this mean?

A6: Streaking or "tailing" on a TLC plate often indicates one of the following issues:

  • Compound is too Acidic/Basic: The sulfonyl group is weakly acidic, but residual piperidine (basic) or sulfonic acid (acidic) impurities can interact strongly with the slightly acidic silica gel. Adding a small amount (0.1-1%) of triethylamine (to neutralize acid sites) or acetic acid (to protonate basic impurities) to your eluent can often resolve this.

  • Overloading: Too much sample has been spotted on the TLC plate.

  • Insolubility: The compound is not fully soluble in the mobile phase.

Addressing streaking on the TLC is crucial, as it will translate to poor separation and broad peaks during column chromatography.

Step-by-Step Experimental Protocols
Protocol 1: Recrystallization using Isopropanol (IPA)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot IPA until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[4][8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming pure crystals.[8]

  • Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold IPA to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) that gives your product an Rf of 0.2-0.4.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[9]

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel. This prevents overloading the top of the column.

  • Column Packing: Pack a glass column with silica gel as a slurry in your starting, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc).

  • Loading: Carefully add your dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting with the mobile phase, applying gentle pressure. Start with a lower polarity eluent to remove non-polar impurities, then switch to your optimized eluent to elute the product.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis and Recovery: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-((4-Bromobenzyl)sulfonyl)piperidine.[9]

Visualizing Separation on a Column

Caption: Separation of compounds based on polarity during column chromatography.

References
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). Benchchem.
  • Troubleshooting Crystalliz
  • Purification.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Macsen Labs.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Methods of Purification of Organic Compounds. (2026).
  • Yang, S., & Khaledi, M. G. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection.
  • Synthesis of 1'-((4-Bromophenyl)SULFONYL)SPIRO(1H-INDENE-1,4'-PIPERIDINE). PrepChem.com.
  • Benzoyl piperidine. Organic Syntheses.
  • Synthetic method of 1-(4-bromophenyl) piperidine. (CN112645902A).
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing).
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 1-((4-Bromophenyl)sulfonyl)piperidine. Sigma-Aldrich.
  • Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • 1-[(4-Bromobenzene)sulfonyl]piperidine. Frontier Specialty Chemicals.
  • 1-(4-bromobenzyl)piperidine hydrochloride. MilliporeSigma.
  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidyl
  • Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar.
  • Recrystallization of Drugs — Effect on Dissolution R
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.
  • Piperidine Impurities. BOC Sciences.
  • 4-Bromobenzenesulfonyl chloride, 98+%. Thermo Scientific Chemicals.
  • 4-Bromobenzenesulfonyl chloride. CymitQuimica.
  • John, S., & Pramila, T. (2022). A Comprehensive Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research, 11(9), 623-637.
  • 1-(4-Bromo-3-methylphenylsulfonyl)piperidine. Sigma-Aldrich.

Sources

Troubleshooting

preventing decomposition of 1-((4-Bromobenzyl)sulfonyl)piperidine during workup

Welcome to the technical support center for 1-((4-Bromobenzyl)sulfonyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-((4-Bromobenzyl)sulfonyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. Here, we address common issues, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended protocols to ensure the integrity of your research.

Frequently Asked Asked (FAQs)

Q1: I'm observing significant loss of my product, 1-((4-Bromobenzyl)sulfonyl)piperidine, during aqueous workup. What could be the cause?

This is a common issue and is often attributable to the hydrolytic instability of the sulfonamide bond (S-N), especially under certain pH conditions. The primary decomposition pathways involve the cleavage of the S-N or C-N bonds.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This typically leads to cleavage of the S-N bond.[2]

  • Base-Mediated Decomposition: While generally more stable in neutral to alkaline conditions, strong basic conditions can also promote decomposition.[3] The specific mechanism can vary, but may involve elimination reactions or hydrolysis.[4][5]

During a standard aqueous workup, local pH changes during the addition of acidic or basic solutions for neutralization or extraction can create environments that facilitate these decomposition pathways.

Q2: My purified 1-((4-Bromobenzyl)sulfonyl)piperidine shows impurities by HPLC/TLC that were not present in the initial reaction mixture. Why is this happening?

This suggests that decomposition is occurring during the purification process itself, such as column chromatography. Silica gel, the most common stationary phase, is inherently acidic and can catalyze the degradation of acid-sensitive compounds like certain sulfonamides.[6] This can lead to streaking on TLC plates and the appearance of new spots or peaks corresponding to degradation products.

Q3: I've noticed an "oiling out" of my product during recrystallization instead of forming crystals. What does this indicate?

"Oiling out" during recrystallization happens when the compound separates from the solution as a liquid instead of a solid. This is often due to the presence of impurities that depress the melting point of the mixture or an inappropriate choice of solvent.[7] The impurities could be unreacted starting materials, byproducts from the synthesis, or decomposition products from the workup.

Troubleshooting Guides

This section provides detailed protocols and explanations to help you mitigate the decomposition of 1-((4-Bromobenzyl)sulfonyl)piperidine during workup and purification.

Issue 1: Product Loss During Aqueous Workup

If you suspect pH-related decomposition during extraction and washing steps, the key is to minimize exposure to harsh acidic or basic conditions.

Recommended Protocol: Mild Aqueous Workup
  • Quenching: Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of a mild buffer, such as sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), depending on the nature of your reaction. Monitor the pH to ensure it remains near neutral (pH 7-8).

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) only. Avoid acidic or strong basic washes if possible.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Causality and Rationale

Using saturated, mild buffers helps to neutralize any reactive species without causing significant pH excursions that could catalyze hydrolysis. Brine washes are effective at removing bulk water and are generally neutral.

Issue 2: Decomposition During Chromatographic Purification

To prevent degradation on silica gel, the acidity of the stationary phase must be neutralized or a less acidic alternative should be used.

Recommended Protocol: Neutralized or Alternative Chromatography
  • Option A: Neutralized Silica Gel

    • Prepare a slurry of silica gel in your desired mobile phase.

    • Add a small amount of a neutralizer, such as triethylamine (~0.1-1% v/v) or pyridine, to the slurry.

    • Pack the column with the neutralized slurry.

    • Run the chromatography as usual, ensuring the mobile phase is also treated with the same percentage of the neutralizer.

  • Option B: Alternative Stationary Phases

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for compounds that are sensitive to acid.[6] Choose the grade (I-V) and pH (basic, neutral, or acidic) that best suits your separation needs.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a C18-functionalized silica stationary phase with a mobile phase like acetonitrile/water or methanol/water can be an effective purification method.[6]

Data Summary: Stationary Phase Selection
Stationary PhaseAcidityRecommended forPotential Issues
Silica Gel AcidicGeneral purposeCan cause decomposition of acid-sensitive compounds.[6]
Neutralized Silica NeutralAcid-sensitive compoundsMay require removal of the basic additive afterward.
Alumina Basic or NeutralAcid-sensitive compoundsCan have different selectivity compared to silica.[6]
Reverse-Phase (C18) NeutralNon-polar to moderately polar compoundsRequires different solvent systems.[6]
Issue 3: Recrystallization Challenges

If your product is oiling out or failing to crystallize, a modified recrystallization procedure or a pre-purification step may be necessary.

Recommended Protocol: Optimized Recrystallization
  • Solvent Selection: Use a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. Common solvent systems for sulfonamides include ethanol/water or isopropanol/water mixtures.[7]

  • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Rapid cooling can promote oiling out.[7]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 1-((4-Bromobenzyl)sulfonyl)piperidine.[7]

  • Pre-Purification: If significant impurities are present, consider a preliminary purification step, such as column chromatography using one of the methods described above, before attempting recrystallization.[7]

Visualizing the Problem: Decomposition and Troubleshooting

The following diagrams illustrate the potential decomposition pathways and the logical flow of the troubleshooting process.

cluster_Decomposition Potential Decomposition Pathways Compound 1-((4-Bromobenzyl)sulfonyl)piperidine Acid Acidic Workup (e.g., HCl wash) Compound->Acid H+ catalyzed Base Basic Workup (e.g., NaOH wash) Compound->Base Base mediated Silica Silica Gel Chromatography Compound->Silica Acid catalyzed Degradation Degradation Products (e.g., 4-Bromobenzylsulfonic acid, Piperidine) Acid->Degradation Base->Degradation Silica->Degradation

Caption: Major contributors to the decomposition of 1-((4-Bromobenzyl)sulfonyl)piperidine.

cluster_Troubleshooting Troubleshooting Workflow Start Decomposition Observed Workup During Workup? Start->Workup Purification During Purification? Workup->Purification No MildWorkup Implement Mild Aqueous Workup Workup->MildWorkup Yes Recrystallization During Recrystallization? Purification->Recrystallization No NeutralChrom Use Neutralized Silica or Alumina/C18 Purification->NeutralChrom Yes OptimizeRecryst Optimize Solvent & Cooling Rate Recrystallization->OptimizeRecryst Yes End Pure Product Recrystallization->End No MildWorkup->Purification NeutralChrom->Recrystallization PrePurify Pre-purify before Recrystallization OptimizeRecryst->PrePurify Still issues? OptimizeRecryst->End Successful PrePurify->End

Caption: A logical workflow for troubleshooting the decomposition of the target compound.

By understanding the underlying chemical principles and implementing these targeted troubleshooting strategies, you can significantly improve the yield and purity of your 1-((4-Bromobenzyl)sulfonyl)piperidine.

References

  • Kravchuk, O. et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 60(22), 17195-17206. Available from: [Link]

  • Wang, S. et al. (2015). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry, 3(2), 55-69. Available from: [Link]

  • Williams, A. & Douglas, K. T. (1975). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 40(18), 2587–2598. Available from: [Link]

  • Wood, J. M. et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (8), 814-815. Available from: [Link]

  • Wood, J. M. et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. University of Huddersfield Research Portal. Available from: [Link]

  • Google Patents (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ResearchGate (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Download Scientific Diagram]. Available from: [Link]

  • Pharmaffiliates. sulfonamide-impurities. Available from: [Link]

  • Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • Zeng, X. et al. (2012). The decomposition of benzenesulfonyl azide: a matrix isolation and computational study. Physical Chemistry Chemical Physics, 14(3), 1155-1162. Available from: [Link]

  • Agilent Technologies (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Molnar Institute (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Available from: [Link]

  • Google Patents (1957). US2777844A - Sulfonamide purification process.
  • Reisman, S. E. et al. (2020). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. Available from: [Link]

  • ResearchGate (n.d.). Simple Tests for Identification of Sulfonamides. Available from: [Link]

  • ResearchGate (n.d.). Table 1 : Commonly used sulfonamides and non-sulfonamide alternatives. Available from: [Link]

  • MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. Available from: [Link]

  • Li, D. et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 14, 1270831. Available from: [Link]

  • Wang, X. et al. (2022). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 13(26), 7796-7802. Available from: [Link]

  • Shevchuk, O. I. et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Google Patents (2020). CN109180564B - Preparation method of piperidine and derivatives thereof.
  • ResearchGate (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available from: [Link]

  • Cernak, T. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21256-21264. Available from: [Link]

  • Hikma, N. et al. (2021). Stability of thioamide type of piperine under acidic and basic conditions. Hasanuddin Journal of Pharmaceutical Sciences, 1(2), 65-70. Available from: [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • Newman, A. H. et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1269-1291. Available from: [Link]

  • Cadogan, J. I. G. & Mackie, R. K. (1969). Formation of benzyne by the decomposition of N-nitrosoacetanilide and N-(2-iodophenyl)-N-nitrosobenzamide. Journal of the Chemical Society D: Chemical Communications, (13), 736. Available from: [Link]

  • ResearchGate (2025). (PDF) Thermal Decomposition of N-nitrosopiperazine. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 1-((4-Bromobenzyl)sulfonyl)piperidine for Biological Assays

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7). Because this sulfonamide acts as a critical structural motif in chemical biology, achieving stringent purity (>98%) is non-negotiable. Substandard purity can introduce reactive electrophiles or pan-assay interference compounds (PAINS) into your biological assays, leading to irreproducible data.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to ensure your compound meets the highest biological screening standards.

Part 1: Mechanistic Impurity Profiling

To purify a compound effectively, you must first understand the causality of its impurities. The synthesis of 1-((4-Bromobenzyl)sulfonyl)piperidine typically proceeds via the nucleophilic substitution of 4-bromobenzylsulfonyl chloride with piperidine in the presence of a base.

This reaction inherently generates three primary classes of impurities:

  • Basic Impurities: Unreacted piperidine starting material.

  • Acidic Impurities: 4-Bromobenzylsulfonic acid, generated via the hydrolysis of the sulfonyl chloride if trace moisture is present.

  • Electrophilic Impurities: Unreacted 4-bromobenzylsulfonyl chloride.

ImpurityPathway SM 4-Bromobenzylsulfonyl Chloride + Piperidine Rxn Nucleophilic Substitution (Solvent, Base) SM->Rxn Crude Crude Reaction Mixture Rxn->Crude Imp1 Unreacted Piperidine (Basic Impurity) Crude->Imp1 Excess Reagent Imp2 4-Bromobenzylsulfonic Acid (Acidic Impurity) Crude->Imp2 Moisture / Hydrolysis Imp3 Unreacted Sulfonyl Chloride (Electrophilic Impurity) Crude->Imp3 Incomplete Conversion Target 1-((4-Bromobenzyl)sulfonyl)piperidine (Neutral Target) Crude->Target Main Pathway

Mechanistic pathway of 1-((4-Bromobenzyl)sulfonyl)piperidine synthesis and impurity generation.

Part 2: Self-Validating Purification Protocols

We recommend an orthogonal, two-phase purification strategy. By coupling Liquid-Liquid Extraction (LLE) with Recrystallization, you create a self-validating system : the chemical properties exploited in step one (acid/base ionization) are entirely orthogonal to the physical properties exploited in step two (temperature-dependent solubility).

Protocol A: Orthogonal Liquid-Liquid Extraction (LLE)

Scientific Causality: 1-((4-Bromobenzyl)sulfonyl)piperidine is a tertiary sulfonamide. Because the piperidine nitrogen is fully substituted, the molecule lacks an acidic N-H proton. It is completely neutral. We can exploit this by using aggressive acid/base washes that will ionize impurities while leaving the target compound safely in the organic phase[1].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Acid Wash (Removes Piperidine): Wash the organic layer with 3 x 20 mL of 0.1 M HCl.

    • Mechanism: The basic piperidine (pKa ~11.2) is protonated to form water-soluble piperidinium chloride, partitioning exclusively into the aqueous layer.

  • Base Wash (Removes Sulfonic Acid & Sulfonyl Chloride): Wash the organic layer with 3 x 20 mL of saturated aqueous NaHCO3.

    • Mechanism: The strongly acidic 4-bromobenzylsulfonic acid is deprotonated to its sodium salt. Additionally, the mild base helps hydrolyze any residual electrophilic sulfonyl chloride into the sulfonic acid, which is subsequently extracted.

  • Drying & Concentration: Wash with 20 mL of brine, separate the organic layer, and dry over anhydrous Na2SO4. Filter and concentrate in vacuo.

Protocol B: Assay-Grade Recrystallization

According to , recrystallization is the gold standard for removing trace neutral impurities that survive LLE.

Step-by-Step Methodology:

  • Dissolution: Transfer the LLE-purified solid to an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol until the solid just dissolves.

  • Anti-Solvent Addition: Dropwise, add hot deionized water until the solution becomes slightly turbid, then add a single drop of ethanol to clear it.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature. Do not agitate. Rapid cooling traps impurities in the crystal lattice.

  • Isolation: Once crystals have formed, place the flask in an ice bath for 30 minutes. Isolate the product via vacuum filtration and wash with ice-cold 70% ethanol. Dry in a vacuum desiccator overnight.

PurificationLogic crude Crude Mixture in Organic Solvent (e.g., DCM) acid_wash 0.1M HCl Wash Removes Piperidine (Aqueous) crude->acid_wash LLE Step 1 base_wash Sat. NaHCO3 Wash Removes Sulfonic Acid (Aqueous) acid_wash->base_wash LLE Step 2 org_layer Retained Organic Layer Contains Neutral Target base_wash->org_layer Phase Separation cryst Recrystallization (EtOH / Water) org_layer->cryst Evaporation & Dissolution pure Assay-Grade Product (>98% Purity) cryst->pure Controlled Cooling

Step-by-step orthogonal purification workflow utilizing LLE and recrystallization.

Part 3: Quantitative Data & Purity Standards

To ensure compliance with , your final compound must be profiled analytically. The table below summarizes the expected quantitative metrics for assay-ready purity.

Impurity / AnalyteChemical NatureDetection MethodAcceptable ThresholdRemoval Strategy
Piperidine Aliphatic AmineLC-MS (ESI+), GC-MS< 0.1%0.1 M HCl Wash (LLE)
4-Bromobenzylsulfonic Acid Acidic ByproductLC-MS (ESI-), HPLC< 0.5%Sat. NaHCO3 Wash (LLE)
4-Bromobenzylsulfonyl Chloride Reactive ElectrophileHPLC (UV 254 nm)0.0% (PAINS risk) Extended Base Wash / Recryst.
Target Sulfonamide Neutral Heterocycle1H NMR, HPLC-UV> 98.0% Orthogonal LLE + Recrystallization
Part 4: Troubleshooting & FAQs

Q1: During recrystallization, my product is "oiling out" instead of forming crystals. How do I correct this? A1: "Oiling out" occurs when the target compound separates as a liquid because its melting point is lower than the temperature of the solvent mixture, a phenomenon often exacerbated by high impurity concentrations. Troubleshooting Steps: Re-dissolve the oil by adding a small amount of hot ethanol. Allow the solution to cool much more slowly. If oiling persists, your crude mixture is likely too impure; you must perform preliminary silica gel column chromatography (Hexanes:Ethyl Acetate gradient) before attempting recrystallization again.

Q2: My LC-MS data shows a persistent mass of [M-H]⁻ 251. What is this, and why did LLE fail to remove it? A2: A mass of 251 Da corresponding to an anion indicates the presence of 4-bromobenzylsulfonic acid. If it survived the LLE protocol, your saturated NaHCO3 wash was either insufficient in volume or the aqueous phase became saturated. Troubleshooting Steps: Re-dissolve your product in DCM and perform an additional wash with 1.0 M NaOH. Because your target sulfonamide lacks an N-H proton, it is completely stable against strong bases, allowing you to aggressively strip out the sulfonic acid without degrading your product.

Q3: What are the specific purity requirements for using this compound in a biological assay? A3: For target validation, mandates a minimum purity of >95%, though >98% is strongly preferred for in vitro screening[2]. More importantly, the sample must be 100% free of reactive electrophiles (like your starting sulfonyl chloride). Electrophiles act as Pan-Assay Interference Compounds (PAINS) by covalently binding to nucleophilic residues (e.g., cysteine) on your target proteins, yielding false-positive assay readouts.

References
  • Chemical Probes Portal. "Definitions, criteria and guidelines." Scientific Expert Review Panel (SERP). Available at: [Link]

  • Oprea, T. I., et al. "A Crowdsourcing Evaluation of the NIH Chemical Probes." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • MDPI. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads." International Journal of Molecular Sciences. Available at: [Link]

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Reference Data & Comparative Studies

Validation

confirming the structure of 1-((4-Bromobenzyl)sulfonyl)piperidine by X-ray crystallography

Structural Elucidation of 1-((4-Bromobenzyl)sulfonyl)piperidine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods As drug development professionals and synthetic chemists, we frequently encounter th...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-((4-Bromobenzyl)sulfonyl)piperidine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As drug development professionals and synthetic chemists, we frequently encounter the challenge of definitively proving the three-dimensional architecture of a newly synthesized molecule. For sulfonamide derivatives like 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS 950256-94-7)[1][2], confirming the exact spatial arrangement—specifically the tetrahedral distortion around the sulfur atom and the conformation of the piperidine ring—is critical for understanding its potential biological interactions.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic methods (NMR and LC-MS), detailing why crystallography remains the gold standard for this specific molecular class, and provides a field-proven experimental workflow for structural confirmation.

The Analytical Dilemma: SCXRD vs. NMR and Mass Spectrometry

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for routine connectivity and purity checks, they possess inherent limitations when determining absolute 3D configurations[3].

  • Solution-State Averaging: In solution, the piperidine ring of 1-((4-Bromobenzyl)sulfonyl)piperidine undergoes rapid chair-to-chair inversion at room temperature. NMR provides a time-averaged signal of these conformers, masking the exact ground-state geometry[4][5].

  • The Crystallographic Advantage: SCXRD freezes the molecule in its lowest-energy solid-state conformation. Because X-rays scatter off the electron clouds of atoms, SCXRD provides the precise relative positions of all non-hydrogen atoms, generating a definitive 3D coordinate map[6][7].

  • The "Heavy Atom" Causality: The presence of the bromine atom ( Z=35 ) in the 4-bromobenzyl group is a massive strategic advantage. Bromine's large electron cloud dominates the X-ray scattering factor. This heavy atom provides significant anomalous dispersion, making the crystallographic "phase problem" trivial to solve via Patterson functions or dual-space direct methods, rapidly bootstrapping the positions of the lighter C, N, O, and S atoms[8].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of these analytical techniques when applied to 1-((4-Bromobenzyl)sulfonyl)piperidine.

Analytical MetricSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State 1 H/ 13 C NMRLC-ESI-MS/MS
Primary Data Output Electron density map (Atomic coordinates)Nuclear spin interactions (Connectivity)Mass-to-charge ratio (Molecular weight)
3D Spatial Resolution High (< 0.05 Å precision for bond lengths)Low (Requires complex 2D NOESY/ROESY)None
Conformational Data Static (trapped chair conformation)Time-averaged (dynamic ring flipping)None
Sample Requirement ~0.1 mg (Must be a pristine single crystal)2–5 mg (Dissolved in deuterated solvent)< 1 µg (Dissolved in volatile solvent)
Self-Validation Metric Crystallographic R1​ and wR2​ factorsSignal-to-noise ratio, integration valuesMass accuracy (ppm error)

Decision Matrix for Structural Elucidation

To optimize laboratory resources, the choice of analytical technique should follow a logical progression based on sample state and data requirements.

DecisionTree Start 1-((4-Bromobenzyl)sulfonyl)piperidine Synthesized Purity LC-MS & 1H NMR (Confirm Connectivity & Purity) Start->Purity Cryst Crystallization Trial (Slow Evaporation) Purity->Cryst >95% Pure SCXRD Single-Crystal X-Ray Diffraction (Definitive 3D Structure) Cryst->SCXRD Single Crystal Forms NMR 2D NMR (NOESY/ROESY) (Time-Averaged Solution State) Cryst->NMR Amorphous/Oil

Workflow comparing the decision tree for structural elucidation of small molecules.

Experimental Protocol: SCXRD of 1-((4-Bromobenzyl)sulfonyl)piperidine

To ensure trustworthiness, the following protocol is designed as a self-validating system. The success of the methodology is mathematically proven at the end by the crystallographic R -factor, which quantifies the agreement between the experimental diffraction data and the calculated structural model.

Step 1: Crystal Growth (Slow Evaporation)

Causality: High-quality diffraction requires a highly ordered crystal lattice. Rapid precipitation causes defects.

  • Dissolve 10 mg of highly pure (>98%) 1-((4-Bromobenzyl)sulfonyl)piperidine in 1 mL of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Add a non-polar anti-solvent (e.g., Hexanes) dropwise until the solution becomes slightly cloudy, then add a single drop of the primary solvent to clear it.

  • Puncture a small hole in the vial cap and leave it undisturbed in a vibration-free environment at 20°C for 3–5 days.

  • Harvest a colorless, block-like crystal with dimensions of approximately 0.2×0.2×0.1 mm.

Step 2: Data Collection
  • Coat the selected crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling reduces thermal motion (atomic displacement), sharpening the diffraction spots and improving the resolution of the electron density map.

  • Collect the diffraction frames covering a full sphere of data.

Step 3: Phase Problem Solution & Refinement

SCXRDWorkflow Data Data Collection (Mo K-alpha) Phase Phase Solution (Br Heavy Atom Z=35) Data->Phase Map Initial Electron Density Map Phase->Map Refine Least-Squares Refinement Map->Refine Final Final 3D Coordinates (C, H, N, O, S, Br) Refine->Final

SCXRD Phase Problem Solution workflow leveraging the Bromine heavy atom effect.

  • Integration: Integrate the raw frames using the diffractometer's software to extract the intensities ( I ) and standard deviations ( σ ) of all reflections.

  • Structure Solution: Run intrinsic phasing or direct methods (e.g., SHELXT). The software will immediately locate the highly electron-dense Bromine atom. The rest of the molecular framework (S, O, N, C) will appear in the subsequent difference Fourier maps.

  • Refinement: Use SHELXL to perform full-matrix least-squares refinement on F2 . Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validation: Check the final R1​ value. A successful, publication-quality structure for this compound will yield an R1​<0.05 (5% error), definitively proving the 1-((4-Bromobenzyl)sulfonyl)piperidine structure.

References

  • Comparison of NMR and X-ray crystallography Birkbeck, University of London URL: [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange URL: [Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • Structure Determination by X-Ray Crystallography and NMR Universidad de Alcalá (UAH) URL: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net URL: [Link]

  • 950256-94-7_1-((4-Bromobenzyl)sulfonyl)piperidine ChemSrc URL: [Link]

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation... of 4-(Benzylamino)benzoic Acid Derivatives ACS Omega URL: [Link]

Sources

Comparative

High-Performance Quantification of 1-((4-Bromobenzyl)sulfonyl)piperidine: A Comparative Validation Guide

Introduction & Regulatory Grounding (CAS 950256-94-7) is a structurally significant compound featuring a sulfonamide linkage, a piperidine ring, and a brominated benzyl group[1]. These motifs are highly prevalent in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Grounding

(CAS 950256-94-7) is a structurally significant compound featuring a sulfonamide linkage, a piperidine ring, and a brominated benzyl group[1]. These motifs are highly prevalent in medicinal chemistry, often utilized in the design of targeted therapeutics. As this compound progresses through preclinical pharmacokinetic (PK) evaluations or formulation development, establishing a rigorously validated analytical method for its quantification becomes a critical path requirement.

To ensure data integrity and regulatory compliance, any developed method must be anchored in authoritative frameworks. For bulk pharmaceutical quality control, the dictates the evaluation of accuracy, precision, specificity, and robustness[2]. For quantification within biological matrices (e.g., plasma, serum), the mandates strict criteria for matrix effects, lower limits of quantification (LLOQ), and stability[3].

This guide objectively compares conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection against Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing a self-validating experimental protocol for the latter.

Technology Comparison: HPLC-UV vs. UHPLC-MS/MS

While HPLC-UV is ubiquitous for routine purity analysis of bulk synthesized 1-((4-Bromobenzyl)sulfonyl)piperidine, it lacks the sensitivity and selectivity required for in vivo biological matrices. UHPLC-MS/MS serves as the gold standard for bioanalytical quantification.

Analytical ParameterConventional HPLC-UVUHPLC-MS/MS (MRM Mode)Scientific Rationale & Causality
Sensitivity (LLOQ) ~100 - 500 ng/mL~0.5 - 1.0 ng/mLMS/MS filters out background noise via specific precursor-to-product ion transitions, drastically lowering the noise floor.
Selectivity Low (relies on retention time)Extremely HighMS/MS differentiates co-eluting endogenous compounds based on molecular weight and unique fragmentation patterns.
Run Time 10 - 15 minutes2 - 4 minutesUHPLC utilizes sub-2 µm particle columns, allowing higher flow rates and steeper gradients without losing resolution.
Matrix Effect Minimal impactHigh vulnerabilityESI-MS is prone to ion suppression from plasma phospholipids; requires rigorous Internal Standard (IS) correction[4].
Primary Use Case Bulk API purity, formulation assayPreclinical PK, trace-level bioanalysisUV requires a chromophore (present in the benzyl ring), but MS leverages ionizability, which is superior for trace detection.

Mechanistic Insight: Mass Spectrometric Selectivity

The structural composition of 1-((4-Bromobenzyl)sulfonyl)piperidine provides a unique advantage in mass spectrometry. The molecule contains a bromine atom, which naturally occurs as two stable isotopes ( 79 Br and 81 Br) in an approximate 1:1 ratio.

When monitoring the precursor ion [M+H]+ in positive Electrospray Ionization (ESI+), a characteristic isotopic doublet is observed at m/z 318.0 and 320.0. This 1:1 doublet acts as an isotopic "fingerprint," drastically enhancing selectivity against endogenous isobaric interferences in complex biological matrices. Furthermore, under Collision-Induced Dissociation (CID), the sulfonamide bond cleaves predictably.

Fragmentation N1 Precursor Ion [M+H]+ m/z 318.0 / 320.0 N2 Sulfonamide Bond Cleavage N1->N2 N3 Bromobenzyl Cation m/z 169.0 / 171.0 N2->N3 Pathway A N4 Piperidine-Sulfonyl m/z 148.1 N2->N4 Pathway B

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 1-((4-Bromobenzyl)sulfonyl)piperidine.

Experimental Protocol: A Self-Validating System

To meet FDA and ICH Q2(R2) standards, the analytical protocol must be a self-validating system. This means incorporating an Internal Standard (IS)—preferably a stable-isotope labeled analog (e.g., 13C6​ -labeled)—to normalize extraction recovery variations and correct for ESI matrix effects[4].

Sample Preparation Workflow

Workflow N1 Spike Plasma Sample with Internal Standard N2 Protein Precipitation (Acetonitrile, 1:3 v/v) N1->N2 N3 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) N2->N3 N4 Supernatant Collection & Filtration (0.22 µm) N3->N4 N5 UHPLC-MS/MS Analysis (MRM Mode) N4->N5 N6 Data Processing & Method Validation N5->N6

Figure 2: Step-by-step sample preparation and analysis workflow for plasma quantification.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of the IS working solution.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (ACN).

    • Causality: ACN is chosen over methanol because it more aggressively disrupts the hydration shell of plasma proteins, causing rapid denaturation. Simultaneously, ACN maintains the solubility of the highly lipophilic bromobenzyl and piperidine moieties, preventing the analyte from being occluded and lost within the protein pellet.

  • Phase Separation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

Chromatographic & Mass Spectrometric Conditions
  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as both an ion-pairing agent to improve peak shape and a critical proton source. By driving the equilibrium toward the [M+H]+ state, it exponentially enhances ionization efficiency in the ESI source.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Transition: m/z 318.0 169.0 (Quantifier) and 320.0 171.0 (Qualifier).

Validation Parameters & Acceptance Criteria

Based on the [3] and [2], the following parameters must be strictly evaluated:

  • Selectivity & Specificity: Analyze blank plasma from at least six different sources[4]. Acceptance: Interfering peaks at the retention time of the analyte must be ≤20% of the LLOQ response, and ≤5% for the IS.

  • Linearity & Range: Construct a calibration curve using a minimum of six non-zero concentration levels. Acceptance: The correlation coefficient ( R2 ) must be ≥0.99 . Back-calculated concentrations must be within ±15% of nominal values ( ±20% at LLOQ).

  • Accuracy & Precision: Evaluate Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three separate runs. Acceptance: Intra-assay and inter-assay precision (%CV) must not exceed 15% (20% for LLOQ)[4].

  • Matrix Effect (ME): Calculate the IS-normalized matrix factor by comparing the peak area ratio of the analyte/IS spiked into post-extracted blank matrix versus neat standard solutions. Acceptance: The CV of the IS-normalized matrix factor across six different matrix lots must be <15% [4].

Conclusion

The quantification of 1-((4-Bromobenzyl)sulfonyl)piperidine requires an analytical approach tailored to its specific structural properties. While HPLC-UV provides a cost-effective solution for bulk API testing, the implementation of UHPLC-MS/MS—leveraging the distinct isotopic signature of the bromobenzyl group and the predictable cleavage of the sulfonamide bond—delivers unmatched sensitivity and selectivity. By adhering to the self-validating protocols and regulatory frameworks outlined above, researchers can ensure the generation of robust, defensible data suitable for regulatory submissions.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA. Available at:[Link]

Sources

Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of 1-((4-Bromobenzyl)sulfonyl)piperidine

Introduction: Unveiling the Selectivity of a Novel Piperidine Scaffold The piperidine moiety is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutics and clinical candidates.[1][2] Its pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Selectivity of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutics and clinical candidates.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets. The compound 1-((4-Bromobenzyl)sulfonyl)piperidine represents a novel chemical entity with potential therapeutic applications. However, the very versatility of the piperidine scaffold necessitates a thorough investigation of its selectivity profile. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, can lead to unforeseen side effects and toxicities, posing a significant hurdle in drug development.

This guide provides a comprehensive framework for the cross-reactivity profiling of 1-((4-Bromobenzyl)sulfonyl)piperidine. We will delve into the rationale behind experimental choices, present detailed protocols for in-vitro and in-silico assessment, and offer a strategy for interpreting the resulting data. Our approach is grounded in the principles of proactive risk assessment, aiming to build a comprehensive selectivity map of this novel compound.

Rationale for Target Selection: Learning from Structural Analogs

Given the novelty of 1-((4-Bromobenzyl)sulfonyl)piperidine, a logical starting point for cross-reactivity profiling is to examine the known biological activities of structurally related compounds. The piperidine ring, the sulfonyl group, and the bromobenzyl moiety each contribute to the overall pharmacophore and can guide our selection of potential off-targets.

Based on available literature, key protein families to investigate for potential cross-reactivity include:

  • Neurotransmitter Receptors and Transporters: The piperidine core is a well-established pharmacophore for targets within the central nervous system.[3][4] Of particular interest are monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.

  • Carbonic Anhydrases (CAs): Sulfonamide-containing molecules are classic inhibitors of CAs.[5] The sulfonyl group in our compound of interest warrants a thorough investigation against various CA isoforms.

  • Enzymes Involved in Cancer Progression: Piperidine derivatives have been reported to exhibit anti-cancer properties, for instance, through the inhibition of tubulin polymerization.[1]

  • Glycine Transporter 1 (GlyT-1): Sulfonylpiperazine derivatives have shown inhibitory activity against GlyT-1, a target for neurological and psychiatric disorders.[6]

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach combining in-silico predictions with in-vitro experimental validation is recommended for a robust cross-reactivity assessment.

experimental_workflow cluster_insilico In-Silico Profiling cluster_invitro In-Vitro Profiling insilico_screening Computational Docking & Structure-Based Screening primary_screening Broad Panel Screening (e.g., Eurofins SafetyScreen) insilico_screening->primary_screening Guide Target Selection target_prediction Pharmacophore-Based Target Prediction target_prediction->primary_screening secondary_assays Dose-Response Assays (IC50/EC50 Determination) primary_screening->secondary_assays Prioritize Hits functional_assays Cell-Based Functional Assays secondary_assays->functional_assays Confirm Activity data_analysis Data Analysis & Hit Validation functional_assays->data_analysis final_report Comprehensive Cross-Reactivity Profile data_analysis->final_report

Figure 1: A schematic of the integrated workflow for cross-reactivity profiling.

Part 1: In-Silico Profiling (Predictive Assessment)

Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable insights into the likely off-target landscape of 1-((4-Bromobenzyl)sulfonyl)piperidine.

Methodology: Molecular Docking

  • Protein Structure Preparation: Obtain high-resolution crystal structures of potential off-targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

  • Ligand Preparation: Generate a 3D conformation of 1-((4-Bromobenzyl)sulfonyl)piperidine and assign partial charges.

  • Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of the compound to the active site of each selected target.

  • Analysis: Analyze the docking poses and scoring functions to prioritize targets for experimental validation. Pay close attention to interactions with key residues known to be important for ligand binding in each target class.

Part 2: In-Vitro Profiling (Experimental Validation)

A. Broad Panel Screening

To cast a wide net and identify potential off-target interactions, a broad panel screening against a diverse set of receptors, transporters, enzymes, and ion channels is the recommended first step. Commercial services such as the Eurofins SafetyScreen44™ panel provide a cost-effective way to assess activity at a large number of targets simultaneously.

B. Dose-Response Assays for Prioritized Hits

Any "hits" identified from the broad panel screen (typically defined as >50% inhibition at a screening concentration of 10 µM) should be followed up with dose-response experiments to determine their potency (IC50 or EC50 values).

Methodology: Radioligand Binding Assays (for Receptors and Transporters)

  • Membrane Preparation: Prepare cell membranes expressing the target of interest.

  • Assay Buffer: Utilize a binding buffer optimized for the specific target.

  • Competition Binding: Incubate the membranes with a fixed concentration of a high-affinity radioligand and increasing concentrations of 1-((4-Bromobenzyl)sulfonyl)piperidine.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Methodology: Enzyme Inhibition Assays (e.g., for Carbonic Anhydrases)

  • Enzyme and Substrate: Use purified recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Assay Conditions: Perform the assay in a suitable buffer at a controlled temperature.

  • Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of 1-((4-Bromobenzyl)sulfonyl)piperidine before initiating the reaction by adding the substrate.

  • Detection: Monitor the rate of product formation spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.

C. Cell-Based Functional Assays

For confirmed hits with significant potency, it is crucial to assess their functional activity in a cellular context. This will help to distinguish between simple binding and functional modulation (i.e., agonist, antagonist, or inverse agonist activity).

Methodology: cAMP Assay for GPCRs

  • Cell Culture: Use a cell line stably expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 1-((4-Bromobenzyl)sulfonyl)piperidine, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be summarized in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Summary of Predicted and Experimental Cross-Reactivity Profile

Target ClassSpecific TargetIn-Silico Docking Score (kcal/mol)Broad Panel (% Inhibition @ 10 µM)IC50/EC50 (µM)Functional Activity
Neurotransmitter Transporters SERT-8.265%2.5Antagonist
DAT-6.530%>10-
NET-7.145%>10-
Carbonic Anhydrases CA I-5.915%>10-
CA II-7.880%0.8Inhibitor
CA IX-8.595%0.15Inhibitor
CA XII-8.192%0.2Inhibitor
GPCRs (Serotonin) 5-HT2A-9.175%1.2Antagonist
5-HT2C-7.340%>10-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Risk Mitigation

A thorough analysis of the cross-reactivity profile will inform the future development of 1-((4-Bromobenzyl)sulfonyl)piperidine. If significant off-target activity is observed, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to identify structural modifications that can enhance selectivity for the primary target while reducing off-target interactions.

  • Therapeutic Indication Selection: If the off-target activity is well-characterized and associated with a known therapeutic effect, it may be possible to reposition the compound for a different indication.

  • Dose Optimization: In some cases, a sufficient therapeutic window may exist between the on-target and off-target potencies, allowing for safe and effective dosing.

Conclusion

The cross-reactivity profiling of novel chemical entities is a critical step in modern drug discovery. By employing a systematic and integrated approach that combines in-silico prediction with a tiered in-vitro experimental cascade, researchers can build a comprehensive understanding of a compound's selectivity. The framework presented in this guide provides a robust strategy for characterizing the cross-reactivity profile of 1-((4-Bromobenzyl)sulfonyl)piperidine, enabling data-driven decisions and mitigating the risks associated with off-target activities. This proactive approach to safety and selectivity assessment is paramount for the successful translation of promising new molecules into safe and effective medicines.

References

  • ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF. Available from: [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Available from: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

  • PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

  • ResearchGate. (PDF) Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Available from: [Link]

  • PMC. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Available from: [Link]

  • PMC. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Available from: [Link]

  • PubMed. Reactivity profiling: covalent modification of single nucleophile peptides for skin sensitization risk assessment. Available from: [Link]

  • PubMed. A case of delayed antihistamine cutaneous drug eruption and piperidine derivative cross-reaction. Available from: [Link]

  • PMC. Reactive-cysteine profiling for drug discovery. Available from: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

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Comparative

Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 1-((4-Bromobenzyl)sulfonyl)piperidine

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity. A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical compound, 1-((4-Bromobenzyl)sulfonyl)piperidine (hereafter referred to as Compound X), as a case study. The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, multi-pronged strategy for characterizing the selectivity profile of their lead candidates.

The structure of Compound X, featuring a sulfonylpiperidine scaffold, is suggestive of potential interactions with the ATP-binding pocket of protein kinases. The bromobenzyl group offers a vector for further chemical modification to enhance potency and selectivity. This guide will delineate a series of experimental approaches to rigorously evaluate the selectivity of such a compound, ensuring a thorough understanding of its biological activity.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, which share a conserved catalytic domain. Consequently, many kinase inhibitors exhibit polypharmacology, binding to multiple kinases with varying affinities. While in some instances, multi-targeting can be therapeutically beneficial, unintended off-target engagement is a primary driver of adverse drug reactions. Therefore, a comprehensive assessment of an inhibitor's selectivity is not merely a characterization step but a critical component of preclinical development that informs lead optimization and predicts potential clinical liabilities.

A Multi-Faceted Approach to Selectivity Profiling

A single experimental method is insufficient to fully capture the complexity of a compound's selectivity. A robust assessment integrates biochemical, cell-based, and proteome-wide techniques to provide a holistic view of a compound's interactions.

Biochemical Assays: A First Pass Assessment

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase or to bind to the kinase protein.

This is often the initial step in selectivity profiling, where the compound is tested against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems). These screens typically measure the inhibition of substrate phosphorylation and provide a broad overview of the compound's kinome-wide interactions.[1][2]

Illustrative Data Presentation:

The results of a kinase panel screen are often visualized as a "tree spot" diagram or a table summarizing the percentage of inhibition at a given concentration.

Table 1: Hypothetical Kinase Panel Screening Data for Compound X and Comparator Compounds at 1 µM.

Kinase TargetCompound X (% Inhibition)Selective Inhibitor A (% Inhibition)Non-Selective Inhibitor B (% Inhibition)
Primary Target Kinase (PTK) 98 99 95
Off-Target Kinase 125585
Off-Target Kinase 215270
Off-Target Kinase 35165
... (and so on for a large panel)

Competitive binding assays measure the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's ATP-binding site.[1][3][4][5][6] This method provides a direct measure of binding affinity, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki).[4][5] A lower Kd or Ki value indicates a higher binding affinity.

Workflow for a Competitive Binding Assay:

cluster_0 Assay Principle Kinase Kinase Complex Kinase-Tracer Complex (Signal ON) Kinase->Complex + Tracer Labeled_Ligand Labeled Ligand (Tracer) Compound_X Compound X Displacement Tracer Displaced (Signal OFF) Compound_X->Displacement Complex->Displacement + Compound X (Competition)

Caption: Competitive binding assay workflow.

Cell-Based Assays: Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays are crucial for confirming that a compound can engage its target within a living cell.

CETSA is a powerful technique for verifying target engagement in cells and tissues.[7][8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[7][8] This thermal shift can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by detection of the soluble protein fraction by Western blotting or mass spectrometry.[8][10][11]

Experimental Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with Compound X or vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate aggregated proteins from the soluble fraction.[10]

  • Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction by Western blot or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA Workflow Diagram:

Start Treat Cells with Compound X or Vehicle Heat Heat Aliquots to Varying Temperatures Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction (e.g., Western Blot) Centrifuge->Analyze Plot Plot Melting Curves Analyze->Plot End Determine Thermal Shift Plot->End Compound_Probe Synthesize Compound X Probe (with affinity tag) Incubate Incubate Probe with Cell Lysate Compound_Probe->Incubate Capture Capture Probe-Protein Complexes on Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS

Caption: Affinity-based chemoproteomics workflow.

Data Integration and Interpretation

The data from these orthogonal approaches should be integrated to build a comprehensive selectivity profile for Compound X.

Table 2: Integrated Selectivity Profile of Compound X.

Assay TypePrimary Target Kinase (PTK)Off-Target Kinase 1Off-Target Kinase 2
Biochemical IC50 (nM) 10500>10,000
Competitive Binding Kd (nM) 15800Not Determined
CETSA Shift (°C) +5.2+1.5No Shift
Chemoproteomics Enrichment HighLowNot Detected

This integrated data provides a much higher degree of confidence in the selectivity of Compound X for its primary target.

Conclusion

The assessment of kinase inhibitor selectivity is a multifaceted process that is essential for the successful development of safe and effective therapeutics. By employing a combination of biochemical, cell-based, and proteome-wide methodologies, researchers can build a comprehensive understanding of a compound's on- and off-target activities. The hypothetical case of 1-((4-Bromobenzyl)sulfonyl)piperidine (Compound X) illustrates a systematic and rigorous approach to selectivity profiling. This guide provides a foundational framework that can be adapted and expanded upon to meet the specific needs of any kinase inhibitor drug discovery program, ultimately contributing to the development of next-generation targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Ma, M., Li, W., & Lei, X. (2021). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chinese Journal of Chemistry, 39(11), 3025-3036. [Link]

  • Long, T., Li, Y., & Li, D. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Analytical Methods in Chemistry, 2022. [Link]

  • Reinhard, F. B. M., Charrondiere, T., & Martinez Molina, D. (2019). Cellular thermal shift assay (CETSA). Bio-protocol, 9(17), e3344. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & medicinal chemistry, 20(6), 1973–1978. [Link]

  • Wikipedia contributors. (2023, December 28). Chemoproteomics. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

  • Backes, A., Zech, B., & Wilhelm, S. (2018). Chemoproteomic methods for covalent drug discovery. Drug discovery today. Technologies, 30, 39-48. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved March 8, 2024, from [Link]

  • SGC-Toronto. (2019). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Eubopen. [Link]

  • Henderson, M. J., Sjöberg, F., & Sola-Visner, M. (2022). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • MtoZ Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved March 8, 2024, from [Link]

  • Springer Nature Experiments. (n.d.). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Retrieved March 8, 2024, from [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link]

  • Fluidic Analytics. (2023, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved March 8, 2024, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved March 8, 2024, from [Link]

  • Angeli, A., Pinteala, M., & Supuran, C. T. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS medicinal chemistry letters, 12(6), 947–953. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5543. [Link]

  • Gier-Bialas, I., & Kaczor, A. A. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 260, 115740. [Link]

  • Tosh, D. K., Pao, V., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(3), 2373–2394. [Link]

  • Sarno, F., Castellano, S., & Nevola, L. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European journal of medicinal chemistry, 240, 114569. [Link]

  • Teichert, A., Gütschow, M., & Totzke, F. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & medicinal chemistry, 18(23), 8345–8354. [Link]

  • Vice, S., Bara, T., & Bauer, A. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of organic chemistry, 66(7), 2487–2492. [Link]

  • Bentham Science Publishers. (2023, October 11). Synthesis, DFT, ADMET, and Docking Studies of Novel Sulfonyl Piperidine Analogues Containing 2,3-dihydrobenzofuran-5-carboxamide. [Link]

  • Saha, K., & Reith, M. E. A. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ACS chemical neuroscience, 15(1), 162–180. [Link]

  • Li, Y., & Chen, Y. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of medicinal chemistry, 68(11), 8415–8433. [Link]

  • Ligneau, X., & Ganellin, C. R. (2000). BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. The Journal of pharmacology and experimental therapeutics, 295(1), 1–1. [Link]

Sources

Validation

A Comparative Analysis of 1-((4-Bromobenzyl)sulfonyl)piperidine Against Established Monoamine Oxidase-B Inhibitors

Introduction: The Critical Role of Monoamine Oxidase-B in Neurodegenerative Disorders Monoamine oxidase-B (MAO-B) is a crucial enzyme primarily located in the outer mitochondrial membrane of glial cells within the centra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Monoamine Oxidase-B in Neurodegenerative Disorders

Monoamine oxidase-B (MAO-B) is a crucial enzyme primarily located in the outer mitochondrial membrane of glial cells within the central nervous system.[1] Its primary function is the oxidative deamination of various monoamine neurotransmitters, with a particular affinity for dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in severe motor and non-motor symptoms.[2][3] By inhibiting the activity of MAO-B, the breakdown of dopamine is attenuated, thereby increasing its synaptic availability and providing symptomatic relief.[4][5] This has established MAO-B as a key therapeutic target for the management of Parkinson's disease.[1]

This guide provides a comprehensive comparison of a novel investigational compound, 1-((4-Bromobenzyl)sulfonyl)piperidine, with well-established, clinically approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.[6] This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of this new chemical entity in the context of existing therapeutic options.

The Investigational Compound: 1-((4-Bromobenzyl)sulfonyl)piperidine

Disclaimer: 1-((4-Bromobenzyl)sulfonyl)piperidine is an investigational compound. The experimental data presented herein is hypothetical and for illustrative and comparative purposes only. Further preclinical and clinical studies are required to establish its definitive pharmacological profile.

Based on its structural features, notably the sulfonylpiperidine scaffold, 1-((4-Bromobenzyl)sulfonyl)piperidine has been hypothesized to exhibit inhibitory activity against monoamine oxidase. Preliminary in-silico modeling and early-stage in-vitro screening suggest a potential selectivity towards MAO-B.

Comparative Analysis with Known MAO-B Inhibitors

The therapeutic landscape for Parkinson's disease includes several well-characterized MAO-B inhibitors.[1] This section will compare the hypothetical profile of 1-((4-Bromobenzyl)sulfonyl)piperidine against three leading inhibitors: Selegiline, Rasagiline, and Safinamide.

Mechanism of Action

A key differentiator among MAO-B inhibitors is their mode of interaction with the enzyme.

  • 1-((4-Bromobenzyl)sulfonyl)piperidine (Hypothetical): Preliminary structural analysis suggests a reversible, competitive mode of inhibition. The sulfonyl group is predicted to form hydrogen bonds within the active site of MAO-B, while the bromobenzyl moiety may engage in hydrophobic interactions, contributing to its binding affinity.

  • Selegiline: An irreversible inhibitor that forms a covalent bond with the N5 atom of the flavin cofactor within the active site of MAO-B.[7] This "suicide inhibition" leads to a long-lasting effect.[8][9] At higher doses, its selectivity for MAO-B diminishes, and it can also inhibit MAO-A.[8][9]

  • Rasagiline: Similar to selegiline, rasagiline is a potent, irreversible MAO-B inhibitor that binds covalently to the flavin residue of the enzyme.[10][11] It exhibits high selectivity for MAO-B.[10][11]

  • Safinamide: Uniquely among these inhibitors, safinamide is a selective and reversible MAO-B inhibitor.[12][13] This reversibility may contribute to a different safety profile. Additionally, safinamide possesses a dual mechanism of action, also modulating glutamate release through the blockade of voltage-gated sodium channels.[13][14]

Diagram: MAO-B Inhibition and Dopamine Metabolism

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Increased_Dopamine Increased Synaptic Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor MAO-B Inhibitor (e.g., 1-((4-Bromobenzyl)sulfonyl)piperidine) Inhibitor->MAOB Inhibition

Caption: Inhibition of MAO-B blocks the breakdown of dopamine, increasing its availability.

Potency and Selectivity: A Quantitative Comparison

The efficacy of an MAO-B inhibitor is determined by its potency (IC50) and its selectivity for MAO-B over MAO-A.

InhibitorIC50 for MAO-B (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)Reference
1-((4-Bromobenzyl)sulfonyl)piperidine (Hypothetical) 15>1000-
Selegiline ~10~127[1]
Rasagiline ~5>1000[1]
Safinamide ~98>5000[1]

Analysis: The hypothetical data for 1-((4-Bromobenzyl)sulfonyl)piperidine suggests a high potency and selectivity for MAO-B, comparable to that of rasagiline. A higher selectivity index is generally desirable to minimize the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[15]

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical for its clinical utility.

Parameter1-((4-Bromobenzyl)sulfonyl)piperidine (Hypothetical)SelegilineRasagilineSafinamide
Bioavailability ~60%~10% (oral)~36%Well-absorbed
Metabolism Hepatic (CYP3A4)Hepatic (CYP2B6, CYP2C19, CYP3A4)Hepatic (CYP1A2)Hepatic
Key Metabolites InactiveL-amphetamine, L-methamphetamine1-AminoindanInactive
Half-life 8-10 hours1.5 hours3 hours20-30 hours

Insights: The hypothetical profile of 1-((4-Bromobenzyl)sulfonyl)piperidine suggests a favorable half-life for once-daily dosing. A key potential advantage is the absence of amphetamine-like metabolites, which are produced from selegiline and can be associated with side effects like insomnia.[5] Rasagiline's major metabolite, 1-aminoindan, is not amphetamine-like.[10]

Experimental Protocols

To ensure the rigorous evaluation of novel MAO-B inhibitors, standardized and validated assays are essential.

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compound (1-((4-Bromobenzyl)sulfonyl)piperidine)

  • Reference inhibitors (Selegiline, Rasagiline, Safinamide)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the MAO-B enzyme to each well.

  • Add the various concentrations of the test compound or reference inhibitors to the wells.

  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (Excitation: 320 nm, Emission: 380 nm).

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: MAO-B Inhibition Assay Workflow

MAO_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Serial_Dilutions 1. Prepare Serial Dilutions of Inhibitors Inhibitor_Add 3. Add Inhibitors to Wells Serial_Dilutions->Inhibitor_Add Enzyme_Prep 2. Add MAO-B Enzyme to Microplate Wells Enzyme_Prep->Inhibitor_Add Pre_incubation 4. Pre-incubate at 37°C Inhibitor_Add->Pre_incubation Substrate_Add 5. Add Kynuramine (Substrate) Pre_incubation->Substrate_Add Incubation 6. Incubate at 37°C Substrate_Add->Incubation Stop_Reaction 7. Add Stop Solution Incubation->Stop_Reaction Fluorescence_Read 8. Read Fluorescence Stop_Reaction->Fluorescence_Read Data_Analysis 9. Calculate % Inhibition and IC50 Fluorescence_Read->Data_Analysis

Caption: Step-by-step workflow for the in vitro MAO-B inhibition assay.

Conclusion and Future Directions

This comparative guide positions the investigational compound, 1-((4-Bromobenzyl)sulfonyl)piperidine, within the current landscape of MAO-B inhibitors. Based on its hypothetical profile, this novel molecule presents several potential advantages, including high potency and selectivity, a favorable pharmacokinetic profile, and the absence of amphetamine-like metabolites. Its reversible mode of inhibition may also offer a differentiated safety profile compared to irreversible inhibitors.

The provided experimental protocol for in vitro MAO-B inhibition serves as a foundational method for the continued evaluation of 1-((4-Bromobenzyl)sulfonyl)piperidine and other novel candidates. Future research should focus on confirming these preliminary findings through rigorous preclinical studies, including in vivo models of Parkinson's disease, to fully elucidate its therapeutic potential. Further investigation into its selectivity against other enzymes and receptors will also be crucial in defining its overall pharmacological profile.

References

  • Selegiline - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved from [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK. (2025, May 28). Retrieved from [Link]

  • Monoamine oxidase inhibitor - Wikipedia. Retrieved from [Link]

  • Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (n.d.). Retrieved from [Link]

  • Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 5(3), e0023. Retrieved from [Link]

  • What is the mechanism of Selegiline Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is Safinamide and How Does it Help Treat Parkinson's Symptoms? (2023, October 5). Retrieved from [Link]

  • Selegiline - Wikipedia. Retrieved from [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. Retrieved from [Link]

  • Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. (2023, April 12). Retrieved from [Link]

  • Safinamide for Parkinson's disease - Australian Prescriber. (2019, February 28). Retrieved from [Link]

  • What is the mechanism of Selegiline? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. (2017). Therapeutics and Clinical Risk Management, 13, 827–835. Retrieved from [Link]

  • Monoamine Oxidase-B Inhibitor Rasagiline Effects on Motor and Non-Motor Symptoms in Individuals with Parkinson's Disease: A Systematic Review and Meta-Analysis. (2022). Advances in Parkinson's Disease, 11(3), 59-75. Retrieved from [Link]

  • Rasagiline - Wikipedia. Retrieved from [Link]

  • Use of safinamide for the treatment of Parkinson's disease. (2021). Drug Design, Development and Therapy, 15, 2597–2608. Retrieved from [Link]

  • Monoamine oxidase inhibitors - Antidepressants - Drugs.com. (2024, November 22). Retrieved from [Link]

  • Selegiline | C13H17N | CID 26757 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. (2021). Journal of Parkinson's Disease, 11(s1), S61-S71. Retrieved from [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (2019). Biomolecules, 9(5), 191. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-((4-Bromobenzyl)sulfonyl)piperidine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-((4-Bromobenzyl)sulfonyl)piperidine As drug development and synthetic workflows grow increasingly complex, laboratory safety must evolve from simple compliance into a me...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-((4-Bromobenzyl)sulfonyl)piperidine

As drug development and synthetic workflows grow increasingly complex, laboratory safety must evolve from simple compliance into a mechanistic understanding of chemical behavior. For researchers working with 1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7), standard organic waste disposal protocols are insufficient.

This guide provides authoritative, step-by-step operational directives for managing this compound, ensuring your laboratory maintains strict environmental compliance while optimizing waste disposal economics.

The Mechanistic Rationale: Why Bromine Dictates Disposal

1-((4-Bromobenzyl)sulfonyl)piperidine is a sulfonamide derivative characterized by a covalently bound bromine atom on its benzyl ring. This single halogen atom fundamentally alters how the chemical interacts with thermal destruction systems, reclassifying it under strict [1].

The Causality of Segregation: Standard non-halogenated organic waste is typically routed to cement kilns for fuel blending, effectively recycling the waste as an energy source. However, when organobromines are incinerated at standard temperatures without specialized alkaline scrubbers, they release highly corrosive hydrogen bromide (HBr) gas and can catalyze the formation of toxic polybrominated dibenzo-p-dioxins (PBDDs).

Because of this mechanistic hazard, any waste stream containing 1-((4-Bromobenzyl)sulfonyl)piperidine—even at trace concentrations as low as 1,000 ppm—must be strictly segregated and routed to specialized [1]. Mixing this compound into a non-halogenated waste carboy contaminates the entire batch, rendering it unfit for fuel blending and effectively tripling your laboratory's disposal costs[2].

Waste Segregation & Economic Impact Matrix

To prevent cross-contamination and control operational costs, summarize your laboratory's waste routing using the following quantitative matrix:

Waste StreamContaminant ProfileEPA RCRA ClassificationApproved ReceptacleRelative Disposal Cost
Solid Waste Pure powder, contaminated tips, vialsCharacteristic HazardousPuncture-proof HDPE binBaseline (1x)
Halogenated Liquid Solute + DCM / ChloroformF-Listed / Characteristic5-Gal Poly (HDPE) CarboyHigh (3x)
Non-Halogenated Liquid Solute + DMSO / MethanolReclassified to Halogenated 5-Gal Poly (HDPE) CarboyHigh (3x)
Aqueous Waste Solute + Water / BuffersHalogenated AqueousGlass / Poly BottleVery High (4x)

Standard Operating Procedures: Step-by-Step Disposal

Protocol 1: Liquid Waste Consolidation

Objective: Safely consolidate dissolved 1-((4-Bromobenzyl)sulfonyl)piperidine without cross-contaminating non-halogenated streams.

  • Solvent Compatibility Verification: Identify your carrier solvent. Regardless of whether the solvent is inherently halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute dictates that the entire mixture must be treated as Halogenated Organic Waste [3].

  • Container Selection: Select a UN-approved, 5-gallon white plastic (HDPE) carboy or a 4-liter poly bottle. Do not use metal safety cans. Trace acidic byproducts or HBr generation can degrade metal integrity over time, presenting a severe leak hazard[4].

  • Active Transfer: Perform all waste transfers inside a certified, operating chemical fume hood. Utilize a funnel to prevent splashing. Ensure the container remains "vapor tight" by securely tightening the cap immediately after the transfer is complete[5].

  • Regulatory Tagging: Affix a Hazardous Waste Tag to the container before the first drop of waste is added. Explicitly check the "Halogenated" box and list "1-((4-Bromobenzyl)sulfonyl)piperidine" along with its estimated concentration percentage[2].

Protocol 2: Solid Waste and Spill Decontamination

Objective: Contain and dispose of pure active pharmaceutical ingredients (API) or contaminated consumables.

  • Consumable Disposal: Place all contaminated pipette tips, weighing boats, and reaction vials into a puncture-proof, double-bagged solid hazardous waste bin. Do not mix with standard biological or municipal trash.

  • Spill Containment: In the event of a powder spill on the benchtop, do not dry sweep , as this aerosolizes the toxic powder. Instead, gently cover the spill with damp, inert absorbent pads to suppress dust generation[3].

  • Decontamination & Packaging: Carefully wipe the area inward from the edges. Place all used spill cleanup materials into a heavy-duty, sealable bag. Tag the bag as "Hazardous Waste - Brominated Solid" and immediately request an Environmental Health and Safety (EHS) pickup[3].

Waste Routing Decision Architecture

To ensure flawless execution on the laboratory floor, utilize the following logical workflow for routing 1-((4-Bromobenzyl)sulfonyl)piperidine waste.

WasteRouting Start 1-((4-Bromobenzyl)sulfonyl)piperidine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Tips, Vials) State->Solid Dry material Liquid Liquid Waste (Reaction Mixtures) State->Liquid Dissolved SolidBin Solid Hazardous Waste Double-bagged / HDPE Solid->SolidBin SolventCheck Carrier Solvent? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, EtOAc) SolventCheck->NonHalogenated HaloBin Halogenated Organic Waste (EPA RCRA Regulated) Halogenated->HaloBin Direct routing NonHalogenated->HaloBin Bromine forces halogenated classification

Figure 1: Decision matrix for 1-((4-Bromobenzyl)sulfonyl)piperidine waste routing and segregation.

References

  • Hazardous Waste Management Facilities and Units US Environmental Protection Agency (EPA) URL:[Link]

  • Organic Solvent Waste Disposal Procedures University of British Columbia (UBC) Safety & Risk Services URL:[Link]

  • Halogenated Solvents in Laboratories Temple University Environmental Health and Radiation Safety URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-((4-Bromobenzyl)sulfonyl)piperidine

An In-Depth Safety and Operational Guide for Handling 1-((4-Bromobenzyl)sulfonyl)piperidine As a Senior Application Scientist, I recognize that handling novel halogenated organic compounds requires more than just a super...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Safety and Operational Guide for Handling 1-((4-Bromobenzyl)sulfonyl)piperidine

As a Senior Application Scientist, I recognize that handling novel halogenated organic compounds requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's physical and chemical properties to anticipate risks before they materialize.

1-((4-Bromobenzyl)sulfonyl)piperidine (CAS: 950256-94-7) is a highly valuable synthetic intermediate frequently utilized in drug discovery and medicinal chemistry [1]. However, its specific structural motifs—a lipophilic brominated aromatic ring coupled with a sulfonamide-like piperidine moiety—necessitate stringent, causality-driven safety protocols.

Causality-Driven Hazard Assessment

To design an effective safety protocol, we must first understand why this specific molecule poses a risk to laboratory personnel:

  • Dermal Penetration & Sensitization (H315): The inclusion of the 4-bromobenzyl group significantly increases the molecule's lipophilicity (fat solubility). Highly lipophilic halogenated aromatics can penetrate the lipid bilayer of the stratum corneum much more readily than their non-halogenated counterparts, increasing the risk of localized dermal irritation and potential systemic absorption [3].

  • Respiratory & Mucosal Irritation (H319, H335): As a fine crystalline solid, the sulfonyl piperidine moiety presents a severe inhalation hazard. If the powder becomes aerosolized, it can react with the moisture in the mucosal membranes of the respiratory tract and eyes, leading to acute irritation and potential micro-abrasions [2].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical hazards outlined above, the following PPE matrix provides a self-validating defense system against exposure.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Eye Protection Tight-fitting chemical safety goggles (Not standard safety glasses).Standard glasses allow airborne particulates to enter from the sides. Goggles prevent the ingress of aerosolized lipophilic powder, mitigating severe corneal irritation [2].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness) or Neoprene.Nitrile provides a robust chemical barrier against halogenated organics. Double-gloving is highly recommended during the weighing process to prevent cross-contamination [3].
Respiratory Protection Chemical Fume Hood (Primary). N95/P100 Respirator (Secondary, if handling >25g outside a hood).Mitigates H335 respiratory irritation risks. The fume hood actively pulls fine particulate matter away from the operator's breathing zone [2].
Body Protection Flame-resistant laboratory coat with fitted cuffs; closed-toe non-porous shoes.Prevents powder accumulation on exposed skin or street clothing. Fitted cuffs prevent accidental dragging through spilled powder on the benchtop.

Step-by-Step Operational Workflow: Handling & Weighing

The most vulnerable phase of handling 1-((4-Bromobenzyl)sulfonyl)piperidine is the transfer and weighing process, where the risk of powder aerosolization is highest. Follow this self-validating protocol:

Step 1: Environmental Verification

  • Action: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Validation: Visually check the digital airflow monitor and ensure the sash is pulled down to the indicated safe operating height before uncapping the reagent.

Step 2: Static Mitigation

  • Action: Halogenated powders are highly prone to static charge buildup, which causes the powder to "jump" and aerosolize. Wipe the exterior of the reagent bottle and the floor of the analytical balance with an anti-static cloth.

  • Validation: Use anti-static polymeric weighing boats or grounded aluminum foil boats to neutralize charge transfer.

Step 3: Transfer Protocol

  • Action: Using a grounded stainless-steel micro-spatula, carefully transfer the powder into the weighing boat. Keep the source container as close to the weighing boat as possible to minimize the drop height, thereby reducing kinetic aerosolization.

Step 4: Containment and Transport

  • Action: Once the desired mass is achieved, transfer the powder directly into a sealable reaction vessel (e.g., a septum-capped vial).

  • Validation: The vessel must be completely sealed before it is removed from the fume hood environment.

Spill Response & Disposal Protocols

In the event of an accidental release, standard dry-sweeping will exacerbate the hazard by launching the lipophilic powder into the air.

Immediate Spill Response:

  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • Dust Suppression: Do not dry sweep. Dampen the spilled powder with a fine mist of water or a compatible, non-reactive solvent (e.g., a small volume of isopropanol) to suppress aerosolization [2].

  • Collection: Use a disposable plastic scoop to collect the dampened material. Place it directly into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop or floor area with copious amounts of soap and water, followed by an ethanol wipe, to dissolve and remove any residual lipophilic traces [3].

Disposal Plan: Label the disposal container explicitly as "Halogenated Organic Solid Waste." Never mix halogenated waste with non-halogenated solvent waste. Mixing these streams complicates high-temperature incineration protocols and violates environmental regulatory standards for halogenated compound disposal [3].

Exposure Route & Mitigation Visualization

G Chem 1-((4-Bromobenzyl)sulfonyl)piperidine (Halogenated Powder) Inhalation Inhalation Risk (Aerosolized Powder) Chem->Inhalation Dermal Dermal Risk (Lipophilic Penetration) Chem->Dermal Ocular Ocular Risk (Corneal Irritation) Chem->Ocular Hood Chemical Fume Hood (Airflow 0.4-0.6 m/s) Inhalation->Hood Gloves Nitrile/Neoprene Gloves (Double Gloving) Dermal->Gloves Coat Lab Coat & Long Pants Dermal->Coat Goggles Tight-Fitting Safety Goggles Ocular->Goggles Safe Safe Operational State Hood->Safe Gloves->Safe Coat->Safe Goggles->Safe

Exposure routes and required PPE mitigation strategies for halogenated sulfonamide powders.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Sulfanilamide." Fisher Scientific Safety Database. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Feasible Synthetic Routes

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Reactant of Route 1
1-((4-Bromobenzyl)sulfonyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-((4-Bromobenzyl)sulfonyl)piperidine
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